molecular formula C9H10FNO B2872253 4-Ethyl-2-fluorobenzamide CAS No. 1369809-97-1

4-Ethyl-2-fluorobenzamide

Cat. No.: B2872253
CAS No.: 1369809-97-1
M. Wt: 167.183
InChI Key: YCDMBFMRCWWHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2-fluorobenzamide (CAS 1369809-97-1) is a fluorinated benzamide derivative serving as a valuable synthetic building block in pharmaceutical research and development. With the molecular formula C9H10FNO and a purity of 97%, this compound is a key intermediate for constructing more complex molecules. Benzamide derivatives are prominent in medicinal chemistry, particularly in the development of targeted therapies. Research highlights the significance of similar fluorobenzamide structures; for instance, one study developed a fluorobenzamide-based probe, N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA), which showed rapid uptake and high retention in melanoma tumors in preclinical models, suggesting potential for diagnostic imaging . Furthermore, benzamide scaffolds are extensively explored in central nervous system (CNS) drug discovery. A designed haloperidol analog featuring a 4-fluorobenzamide moiety demonstrated potent sigma-1 receptor (σ1R) antagonism, reducing neuropathic nociception in animal models, indicating the therapeutic potential of this chemical class for pain treatment . This compound is offered for Research Use Only and is strictly not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the compound's suitability for their specific investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDMBFMRCWWHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Ethyl-2-fluorobenzamide is a substituted benzamide that serves as a valuable building block in the synthesis of various biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its specific substitution pattern, featuring an ethyl group at the 4-position and a fluorine atom at the 2-position of the benzamide scaffold, imparts unique physicochemical properties that can influence the biological activity and pharmacokinetic profile of the resulting compounds. This guide provides a comprehensive overview of the viable synthetic pathways for 4-Ethyl-2-fluorobenzamide, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of the available methods. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Strategic Approaches to the Synthesis of 4-Ethyl-2-fluorobenzamide

Two principal retrosynthetic disconnections are considered for the synthesis of 4-Ethyl-2-fluorobenzamide. The most direct approach involves the formation of the amide bond from a corresponding carboxylic acid precursor, 4-ethyl-2-fluorobenzoic acid. An alternative strategy relies on the partial hydrolysis of a nitrile intermediate, 4-ethyl-2-fluorobenzonitrile. This guide will primarily focus on the more established and versatile carboxylic acid-based route, while also providing a concise overview of the nitrile hydrolysis pathway.

Retrosynthetic Analysis 4-Ethyl-2-fluorobenzamide 4-Ethyl-2-fluorobenzamide 4-Ethyl-2-fluorobenzoic_acid 4-Ethyl-2-fluorobenzoic acid 4-Ethyl-2-fluorobenzamide->4-Ethyl-2-fluorobenzoic_acid Amidation 4-Ethyl-2-fluorobenzonitrile 4-Ethyl-2-fluorobenzonitrile 4-Ethyl-2-fluorobenzamide->4-Ethyl-2-fluorobenzonitrile Partial Hydrolysis Synthesis Pathway I A 1-Ethyl-3-fluorobenzene B 1-(4-Ethyl-2-fluorophenyl)ethanone A->B Friedel-Crafts Acylation C 4-Ethyl-2-fluorobenzoic acid B->C Oxidation D 4-Ethyl-2-fluorobenzamide C->D Amidation

Figure 2: Overview of the synthesis of 4-Ethyl-2-fluorobenzamide via the carboxylic acid intermediate.

Step 1: Friedel-Crafts Acylation of 1-Ethyl-3-fluorobenzene

The initial step involves the regioselective introduction of an acetyl group onto the 1-ethyl-3-fluorobenzene ring. The directing effects of the substituents are crucial for achieving the desired 4-ethyl-2-fluoro substitution pattern. The ethyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The acylation is expected to occur predominantly at the position para to the ethyl group and ortho to the fluorine, which is the sterically most accessible and electronically favorable position.

Reaction Mechanism:

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring and yields the acylated product. [1][2]

Friedel-Crafts Acylation Mechanism cluster_0 Formation of Acylium Ion cluster_1 Electrophilic Aromatic Substitution CH3COCl Acetyl Chloride Acylium_Complex CH₃CO⁺AlCl₄⁻ CH3COCl->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Aromatic_Ring 1-Ethyl-3-fluorobenzene Sigma_Complex Sigma Complex Aromatic_Ring->Sigma_Complex + CH₃CO⁺ Product 1-(4-Ethyl-2-fluorophenyl)ethanone Sigma_Complex->Product - H⁺ Acylium_Ion CH₃CO⁺

Figure 3: Simplified mechanism of Friedel-Crafts Acylation.

Experimental Protocol:

Reagent Molar Ratio Amount
1-Ethyl-3-fluorobenzene1.0(To be determined based on scale)
Acetyl chloride1.1(Calculated based on starting material)
Aluminum chloride (anhydrous)1.2(Calculated based on starting material)
Dichloromethane (anhydrous)-(Sufficient to dissolve reactants)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C under an inert atmosphere, add acetyl chloride dropwise.

  • After the addition is complete, add 1-ethyl-3-fluorobenzene dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 1-(4-ethyl-2-fluorophenyl)ethanone, can be purified by vacuum distillation or column chromatography.

Step 2: Oxidation of 1-(4-Ethyl-2-fluorophenyl)ethanone

The methyl ketone obtained from the Friedel-Crafts acylation is then oxidized to the corresponding carboxylic acid. The haloform reaction is a classic and efficient method for this transformation of methyl ketones. [3][4]This reaction proceeds under basic conditions using a halogenating agent, such as sodium hypochlorite (bleach).

Reaction Mechanism:

The haloform reaction involves the exhaustive halogenation of the methyl group of the ketone in the presence of a base. The resulting trihalomethyl ketone is then cleaved by the hydroxide ion to form the carboxylate and a haloform (e.g., chloroform). [5][6] Experimental Protocol:

Reagent Molar Ratio Amount
1-(4-Ethyl-2-fluorophenyl)ethanone1.0(To be determined based on scale)
Sodium hypochlorite (bleach)~3-4(Calculated based on starting material)
Sodium hydroxide-(To achieve basic pH)

Procedure:

  • Dissolve 1-(4-ethyl-2-fluorophenyl)ethanone in a suitable solvent like dioxane or THF.

  • Add an aqueous solution of sodium hydroxide.

  • Slowly add an excess of sodium hypochlorite solution while maintaining the temperature between 15-20 °C.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Quench the excess hypochlorite with a reducing agent such as sodium bisulfite.

  • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 4-ethyl-2-fluorobenzoic acid. Further purification can be achieved by recrystallization.

Step 3: Amidation of 4-Ethyl-2-fluorobenzoic Acid

The final step is the conversion of the carboxylic acid to the amide. This can be achieved through several methods, with the most common being the conversion of the carboxylic acid to an acid chloride followed by reaction with ammonia, or through direct catalytic amidation.

Method A: Via Acid Chloride

This is a reliable two-step, one-pot procedure. The carboxylic acid is first activated by converting it to the more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. [7][8]The crude acid chloride is then reacted with an ammonia source to form the amide.

Reaction Mechanism:

Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The acyl chloride is a potent electrophile that readily reacts with ammonia in a nucleophilic acyl substitution reaction to yield the amide.

Amidation via Acid Chloride A 4-Ethyl-2-fluorobenzoic acid B 4-Ethyl-2-fluorobenzoyl chloride A->B + SOCl₂ C 4-Ethyl-2-fluorobenzamide B->C + NH₃

Figure 4: Amidation of 4-Ethyl-2-fluorobenzoic acid via the corresponding acid chloride.

Experimental Protocol:

Reagent Molar Ratio Amount
4-Ethyl-2-fluorobenzoic acid1.0(To be determined based on scale)
Thionyl chloride1.2-1.5(Calculated based on starting material)
Toluene or Dichloromethane (anhydrous)-(Solvent)
Aqueous Ammonia (28-30%)Excess(Calculated based on starting material)

Procedure:

  • To a solution of 4-ethyl-2-fluorobenzoic acid in dry toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride and heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude 4-ethyl-2-fluorobenzoyl chloride in an inert solvent like dichloromethane or THF.

  • Slowly add this solution to a cooled (0 °C) and stirred excess of concentrated aqueous ammonia.

  • Stir the mixture for 1-2 hours at room temperature.

  • Filter the precipitated solid, wash with cold water, and dry to obtain 4-ethyl-2-fluorobenzamide. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

Method B: Direct Catalytic Amidation

Direct amidation of carboxylic acids is a more atom-economical and environmentally friendly approach. [9]Various catalysts have been developed for this transformation, including boric acid derivatives and transition metal complexes. [7]This method avoids the use of harsh chlorinating agents.

Experimental Protocol (Illustrative example with a boric acid catalyst):

Reagent Molar Ratio Amount
4-Ethyl-2-fluorobenzoic acid1.0(To be determined based on scale)
Ammonium source (e.g., Ammonium carbonate)1.5-2.0(Calculated based on starting material)
Boric Acid Catalyst5-10 mol%(Calculated based on starting material)
Toluene-(Solvent for azeotropic water removal)

Procedure:

  • To a flask equipped with a Dean-Stark apparatus, add 4-ethyl-2-fluorobenzoic acid, the ammonium source, the boric acid catalyst, and toluene.

  • Heat the mixture to reflux and collect the water azeotropically.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Pathway II: Synthesis via Partial Hydrolysis of 4-Ethyl-2-fluorobenzonitrile

This alternative pathway involves the synthesis of the corresponding nitrile followed by its controlled hydrolysis to the amide.

Synthesis Pathway II A Substituted Benzene B 4-Ethyl-2-fluorobenzonitrile A->B Nitrile Formation C 4-Ethyl-2-fluorobenzamide B->C Partial Hydrolysis

Figure 5: Overview of the synthesis of 4-Ethyl-2-fluorobenzamide via the nitrile intermediate.

Step 1: Synthesis of 4-Ethyl-2-fluorobenzonitrile

The synthesis of 4-ethyl-2-fluorobenzonitrile can be approached through several methods, including the Sandmeyer reaction of the corresponding aniline or nucleophilic substitution of a suitable aryl halide. A plausible route would be the cyanation of a 4-ethyl-2-fluorophenyl halide (e.g., bromide or iodide) using a cyanide source like copper(I) cyanide in a Rosenmund-von Braun reaction.

Step 2: Partial Hydrolysis of 4-Ethyl-2-fluorobenzonitrile

The selective hydrolysis of a nitrile to an amide without proceeding to the carboxylic acid requires carefully controlled reaction conditions. [1]Both acidic and basic conditions can be employed.

Reaction Mechanism:

Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile to form an intermediate which, upon protonation, gives the amide. Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon for nucleophilic attack by water.

Experimental Protocol (Illustrative example with basic hydrolysis):

Reagent Molar Ratio Amount
4-Ethyl-2-fluorobenzonitrile1.0(To be determined based on scale)
Potassium Hydroxide1.0-1.2(Calculated based on starting material)
t-Butanol-(Solvent)

Procedure:

  • Dissolve 4-ethyl-2-fluorobenzonitrile in t-butanol.

  • Add powdered potassium hydroxide and heat the mixture to reflux for a controlled period (e.g., 1-3 hours).

  • Monitor the reaction closely by TLC or GC to avoid over-hydrolysis to the carboxylic acid.

  • Cool the reaction mixture and pour it into cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain 4-ethyl-2-fluorobenzamide.

Conclusion

The synthesis of 4-Ethyl-2-fluorobenzamide can be effectively achieved through multiple synthetic routes. The pathway commencing from 1-ethyl-3-fluorobenzene via Friedel-Crafts acylation, subsequent oxidation, and amidation of the resulting carboxylic acid represents a robust and well-understood strategy. The amidation step, in particular, offers flexibility with both the traditional acid chloride method and modern direct catalytic approaches being viable options. The alternative route through the partial hydrolysis of 4-ethyl-2-fluorobenzonitrile provides a more convergent approach, provided that the nitrile precursor is readily accessible. The choice of the optimal synthetic pathway will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory.

References

  • Synthesis of ethyl 4-amino-2-fluorobenzoate. PrepChem.com. Available from: [Link]

  • A process for the preparation of 4-fluoro-2-methylbenzonitrile. (WO2016024224A1). Google Patents.
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (CN110903176A). Google Patents.
  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. 2024. DOI:10.1039/D3OB01943H. Available from: [Link]

  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition. 2021;60(52). Available from: [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. Available from: [Link]

  • Experiment 4 - Oxidation of Acetophenone. WebAssign. Available from: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. 2020;8(11). Available from: [Link]

  • A kind of preparation method of fluorobenzamide compound. (CN101503372A). Google Patents.
  • p-FLUOROBENZOIC ACID. Organic Syntheses. Available from: [Link]

  • Nitrile to Amide - Common Conditions. organic-chemistry.org. Available from: [Link]

  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. Available from: [Link]

  • Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. (US8076515B2). Google Patents.
  • Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis. Request PDF. Available from: [Link]

  • A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Revue Roumaine de Chimie. Available from: [Link]

  • Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition. 2015;54(12). Available from: [Link]

  • 3-ethyl-4-fluorobenzonitrile preparation method. Eureka | Patsnap. Available from: [Link]

  • Patent Application Publication (10) Pub. No.: US 2013/0280190 A1. Googleapis.com. Available from: [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (CN106336366A). Google Patents.
  • 108623496 3-ethyl-4-fluorobenzonitrile preparation method. WIPO Patentscope. Available from: [Link]

  • Scheme 1 Selective hydrolysis of nitriles to amides. ResearchGate. Available from: [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available from: [Link]

  • process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof. Justia Patents. Available from: [Link]

  • and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Organic Syntheses Procedure. Available from: [Link]

  • Electrochemical Benzylic C(sp3)–H Direct Amidation. Organic Letters. 2024. DOI:10.1021/acs.orglett.3c04291. Available from: [Link]

  • The Oxidation of Acetophenone to Produce Benzoic Acid. Truman ChemLab. Available from: [Link]

  • Haloform Reaction. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2005. Available from: [Link]

  • Preparation method of 4-amino-2-fluorobenzoic acid. (CN103980135A). Google Patents.
  • Challenges and outlook for catalytic direct amidation reactions. ResearchGate. Available from: [Link]

  • Experiment 4 - Oxidation of Acetophenone. WebAssign. Available from: [Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC. Available from: [Link]

  • SPECIALITY BROMO FLURO DERIVATIVES. Faluck International PVT LTD. Available from: [Link]

  • Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Homework.Study.com. Available from: [Link]

  • Chemistry Haloform Reaction Mechanism. SATHEE. Available from: [Link]

Sources

The Pharmacological Mechanism & Synthetic Utility of 4-Ethyl-2-fluorobenzamide Scaffolds

[1]

Executive Summary

4-Ethyl-2-fluorobenzamide (CAS: 1369809-97-1) is a specialized pharmaceutical intermediate and pharmacophore, rather than a standalone therapeutic agent. Its primary significance in modern drug development lies in its role as a critical structural motif ("warhead") in the synthesis of Methionine Adenosyltransferase 2A (MAT2A) inhibitors .

These inhibitors are at the forefront of synthetic lethality strategies for treating cancers harboring MTAP (methylthioadenosine phosphorylase) deletions (e.g., glioblastoma, pancreatic ductal adenocarcinoma). The 4-ethyl-2-fluorobenzamide moiety provides essential steric complementarity and hydrogen-bonding capabilities within the allosteric pockets of target enzymes.

This guide dissects the mechanism of action of drugs derived from this scaffold, focusing on the MAT2A signaling axis, structure-activity relationships (SAR), and validation protocols.

Part 1: Structural Mechanistics & SAR

The biological efficacy of compounds containing the 4-ethyl-2-fluorobenzamide moiety is dictated by its specific substitution pattern. In the context of enzyme inhibition (specifically MAT2A and GPR120 agonists), this fragment functions as a high-affinity anchor.

Pharmacophore Dissection
FeatureChemical RoleBiological Consequence
Benzamide Core Hydrogen Bond Donor/AcceptorForms bidentate H-bonds with backbone residues (e.g., hinge regions or allosteric loops) of the target protein.
2-Fluoro Group Electronic Modulation & ConformationInduces a specific torsion angle relative to the amide plane via ortho-effect; increases metabolic stability against ring oxidation; enhances lipophilicity.
4-Ethyl Group Hydrophobic FillingOccupies specific hydrophobic pockets (e.g., the methionine side-chain pocket in MAT2A), improving potency via van der Waals interactions.
Mechanism of Binding (MAT2A Context)

In MAT2A inhibitors (e.g., urea derivatives formed from this intermediate), the benzamide moiety typically binds to an allosteric site distinct from the active site where Methionine and ATP bind. This binding stabilizes an inactive conformation of the MAT2A tetramer, effectively reducing the catalytic turnover rate (

Part 2: Primary Mechanism of Action (The MAT2A Pathway)

The therapeutic utility of 4-ethyl-2-fluorobenzamide derivatives rests on the concept of synthetic lethality .[1]

The MTAP-MAT2A Axis
  • Normal Physiology : Cells recycle methylthioadenosine (MTA), a byproduct of polyamine synthesis, back into methionine via the enzyme MTAP .

  • Oncogenic Deletion : Many tumors (approx. 15% of all solid tumors) lack the MTAP gene due to its proximity to the tumor suppressor CDKN2A.

  • Metabolic Vulnerability : In MTAP-deleted cells, MTA accumulates.[1] MTA is a competitive inhibitor of PRMT5 (Protein Arginine Methyltransferase 5).[1]

  • The Trap : To survive, these cells become hyper-dependent on MAT2A to produce SAM (the methyl donor) to outcompete the accumulated MTA and keep PRMT5 functional.

  • Therapeutic Intervention : Inhibitors containing the 4-ethyl-2-fluorobenzamide scaffold block MAT2A. This reduces SAM levels below the threshold required to overcome MTA inhibition, leading to PRMT5 stasis, splicing defects, DNA damage, and apoptosis. Normal cells (with functional MTAP) can clear MTA and are less sensitive to MAT2A inhibition.

Visualization: The Synthetic Lethality Trap

MAT2A_PathwayMTAP_GeneMTAP Gene(Chromosome 9)MTAP_LossMTAP Deletion(Cancer Cell)MTAP_Gene->MTAP_Loss Deletion EventMTAMTA Accumulation(Inhibitor of PRMT5)MTAP_Loss->MTA Prevents ClearancePRMT5PRMT5 Activity(Essential for Splicing)MTA->PRMT5 InhibitsMAT2AMAT2A EnzymeSAMSAM (S-Adenosyl Methionine)MAT2A->SAM Catalyzes SynthesisDrug4-Ethyl-2-fluorobenzamideDerivativeDrug->MAT2A Allosteric InhibitionSAM->PRMT5 Required CofactorApoptosisSplicing Defects &Cell DeathPRMT5->Apoptosis Loss of Function

Figure 1: The mechanistic logic of MAT2A inhibition in MTAP-deleted cancers.[1] The drug (containing the benzamide scaffold) creates a lethal scarcity of SAM.

Part 3: Experimental Protocols

Chemical Synthesis (Coupling Reaction)

To utilize 4-ethyl-2-fluorobenzamide as an intermediate for urea-based inhibitors.

Reagents:

  • 4-Ethyl-2-fluorobenzamide (Start Material 1)[2][3]

  • Heterocyclic Amine (e.g., 3-chloropyridin-2-amine) (Start Material 2)

  • Oxalyl chloride or Triphosgene

  • Dichloromethane (DCM) / Tetrahydrofuran (THF)

Workflow:

  • Activation : Dissolve the heterocyclic amine in anhydrous DCM under

    
     atmosphere. Add oxalyl chloride (1.2 eq) dropwise at 0°C to generate the corresponding isocyanate in situ.
    
  • Coupling : Add 4-ethyl-2-fluorobenzamide (1.0 eq) dissolved in THF to the reaction mixture.

  • Reflux : Heat to reflux (approx. 40-50°C) for 4–6 hours. Monitor via LC-MS for the formation of the acylurea peak.

  • Workup : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

MAT2A Inhibition Assay (SAM Production)

Objective : Quantify the potency (

Principle : MAT2A converts L-Methionine + ATP

Protocol:

  • Buffer Prep : 50 mM HEPES (pH 7.5), 10 mM

    
    , 50 mM KCl, 0.01% Triton X-100.
    
  • Enzyme Mix : Dilute recombinant human MAT2A protein to 10 nM in buffer.

  • Compound Addition : Add the 4-ethyl-2-fluorobenzamide derivative (dissolved in DMSO) in a 10-point serial dilution (e.g., 10

    
    M to 0.1 nM). Incubate for 15 mins at 25°C.
    
  • Substrate Start : Initiate reaction by adding substrate mix (50

    
    M L-Methionine, 50 
    
    
    M ATP).
  • Incubation : Run reaction for 60 mins at RT.

  • Detection :

    • Option A (Colorimetric): Add Malachite Green reagent. Read Absorbance at 620 nm.

    • Option B (MS): Quench with acetonitrile. Analyze supernatant via LC-MS/MS (MRM transition for SAM: 399

      
       250 m/z).
      
  • Analysis : Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

Part 4: Synthesis & Reactivity Visualization

The transformation of the amide into the active drug pharmacophore.

Synthesis_FlowStart4-Ethyl-2-fluorobenzamide(Nucleophile)IntermediateTransition State(N-acylation)Start->Intermediate AttackReagentHeterocyclic Isocyanate(Electrophile)Reagent->IntermediateProductAcylurea Inhibitor(Active Drug)Intermediate->Product Proton Transfer

Figure 2: Synthetic pathway converting the benzamide intermediate into the bioactive urea scaffold.

References

  • Agios Pharmaceuticals & Vertex Pharmaceuticals Patents . 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors. WO2020123395A1. (Describes the synthesis of MAT2A inhibitors using 4-ethyl-2-fluorobenzamide).

  • Marjon, K., et al. (2016) . MTAP Deletions in Cancer Create Vulnerability to Targeting of the MAT2A/PRMT5/Splicing Axis. Cell Reports, 15(3), 574-587.[1] (Establishes the biological mechanism of MAT2A inhibition).

  • Janssen Pharmaceutica NV .[3] Gpr120 agonists for the treatment of type ii diabetes. US20140275179A1.[3] (Cites 4-ethyl-2-fluorobenzamide as a building block for metabolic disease drugs).

  • ChemicalBook . 4-Ethyl-2-fluorobenzamide Product Properties. (Physical and chemical data for the intermediate).

A Methodological Framework for the Characterization of 4-Ethyl-2-fluorobenzamide: Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation design, manufacturing processes, and shelf-life. This guide presents a comprehensive methodological framework for the detailed characterization of 4-Ethyl-2-fluorobenzamide. As direct experimental data for this specific compound is not extensively available in public literature, this document serves as a proactive, field-proven guide for researchers. It outlines the necessary experimental protocols, explains the scientific rationale behind each step, and provides a roadmap for generating the robust data package required for informed drug development decisions. The methodologies are grounded in established principles and draw from international regulatory guidelines to ensure scientific integrity and relevance.

Introduction to 4-Ethyl-2-fluorobenzamide

4-Ethyl-2-fluorobenzamide is an aromatic amide containing a fluorine atom and an ethyl group on the benzene ring. Its structure suggests a balance of lipophilic (ethyl group, benzene ring) and hydrophilic (amide group, fluorine) characteristics, which will govern its behavior in both aqueous and organic environments.

  • Molecular Formula: C₉H₁₀FNO

  • Molecular Weight: 167.18 g/mol

  • Structure: (Illustrative structure, as a specific library image is unavailable)

The primary objective of this guide is to establish a self-validating system of protocols to comprehensively determine the solubility and stability profile of this compound. This is not merely a data collection exercise; it is about building a foundational understanding of the molecule's behavior, which is essential for mitigating risks in later stages of drug development.

Predicted Physicochemical Properties

Prior to embarking on extensive laboratory work, in-silico prediction of key physicochemical properties provides a valuable starting point. These predictions help in designing experiments, such as selecting appropriate solvent systems and anticipating potential liabilities.

PropertyPredicted ValueRationale & Significance
LogP ~1.9 - 2.5The predicted LogP, based on similar structures like N-Ethyl 4-fluorobenzamide (LogP 1.96)[1], suggests moderate lipophilicity. This indicates that while it may have sufficient membrane permeability, its aqueous solubility could be limited, a critical factor for oral absorption.
pKa (Amide) ~17 (non-ionizable)The amide proton is generally not ionizable under physiological pH conditions.
pKa (Basic) Not ApplicableThe molecule lacks a readily ionizable basic center.
Aqueous Solubility Low to ModerateThe combination of an aromatic ring and an ethyl group suggests that solubility in water will be a key parameter to investigate experimentally.

Comprehensive Solubility Determination

Solubility dictates the maximum concentration of a drug that can be achieved in solution and is a primary determinant of its absorption and bioavailability. We must assess both kinetic and thermodynamic solubility in a range of physiologically and pharmaceutically relevant media.

Causality Behind Experimental Design

The choice of solvents and pH is not arbitrary. It is designed to simulate the biological journey of an orally administered drug and to inform formulation strategies.

  • Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These represent the pH of the stomach, small intestine, and blood, respectively. Solubility changes across this pH range can predict where the drug will dissolve and be absorbed in the gastrointestinal tract.

  • Organic Solvents: Solvents like ethanol, propylene glycol, and PEG 400 are common in liquid formulations. Understanding solubility in these systems is crucial for developing liquid dosage forms or co-solvent systems.

  • Biorelevant Media (FaSSIF/FeSSIF): Fasted-State and Fed-State Simulated Intestinal Fluids contain bile salts and lecithin, which mimic the contents of the human intestine. Solubility in these media provides a more accurate prediction of in-vivo behavior than simple buffers.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining thermodynamic solubility, representing a true equilibrium state.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 4-Ethyl-2-fluorobenzamide (e.g., 5-10 mg, ensuring solid remains) to a series of 2 mL glass vials.

  • Solvent Addition: To each vial, add 1 mL of the desired solvent (e.g., pH 1.2 HCl buffer, pH 7.4 phosphate buffer, water, ethanol).

  • Equilibration: Seal the vials and place them in a shaker or rotator set at a constant temperature (typically 25°C or 37°C) for a period sufficient to reach equilibrium (24-48 hours is standard). The presence of undissolved solid at the end of the experiment is essential for validation.

  • Sample Processing: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (select a filter material, e.g., PVDF, that does not bind the compound).

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV.

Analytical Quantification Method

A robust High-Performance Liquid Chromatography (HPLC) method is essential for accurate concentration measurement.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) is a common starting point for aromatic compounds.

  • Detection: UV detection at a wavelength of maximum absorbance (determined by a UV scan of the compound).

  • Calibration: A standard curve must be prepared using known concentrations of 4-Ethyl-2-fluorobenzamide to ensure accurate quantification.

Intrinsic Stability and Forced Degradation

Stability testing is mandated by regulatory agencies like the WHO and EMA to understand how a drug's quality varies over time under the influence of environmental factors[2][3]. Forced degradation (or stress testing) is a critical component where degradation is intentionally accelerated to identify likely degradation products and establish the inherent stability of the molecule.

Experimental Workflow for Stability Profiling

The overall process follows a logical sequence from stress application to analysis, which is crucial for developing a stability-indicating method.

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Method Development cluster_output Outcome prep Prepare Stock Solution of 4-Ethyl-2-fluorobenzamide (e.g., in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 80°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 80°C) prep->base neutral Neutral Hydrolysis (Water, 80°C) prep->neutral oxidative Oxidation (3% H2O2, RT) prep->oxidative photo Photolytic Stress (ICH Q1B Light Box) prep->photo thermal Thermal Stress (Solid) (105°C) prep->thermal sampling Sample at Time Points (e.g., 0, 2, 8, 24h) Neutralize acid/base samples acid->sampling base->sampling neutral->sampling oxidative->sampling photo->sampling thermal->sampling hplc Analyze via HPLC-UV/MS sampling->hplc peak_purity Assess Peak Purity & Identify Degradants hplc->peak_purity method_dev Develop Stability-Indicating Analytical Method peak_purity->method_dev output Complete Stability Profile & Degradation Pathway Map method_dev->output

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Step-by-Step Protocols for Forced Degradation

For each condition, a control sample (time zero) should be analyzed immediately after preparation.

  • Acid Hydrolysis:

    • To 1 mL of a 1 mg/mL solution of the drug in acetonitrile, add 1 mL of 0.2 M HCl.

    • Incubate in a water bath at 80°C.

    • Withdraw samples at predetermined time points (e.g., 2, 8, 24 hours), immediately neutralize with an equivalent amount of 0.2 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of a 1 mg/mL solution, add 1 mL of 0.2 M NaOH.

    • Follow the incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.2 M HCl.

    • Causality: The primary expected degradation pathway under both acidic and basic conditions is the hydrolysis of the amide bond to yield 4-ethyl-2-fluorobenzoic acid and ammonia. This is a common degradation pathway for benzamide-containing structures.

  • Oxidative Degradation:

    • To 1 mL of a 1 mg/mL solution, add 1 mL of 6% hydrogen peroxide (resulting in a final concentration of 3% H₂O₂).

    • Store at room temperature, protected from light.

    • Sample at time points and analyze directly.

    • Causality: The benzene ring or the ethyl group could be susceptible to oxidation, potentially forming N-oxides or hydroxylated species.

  • Photostability:

    • Expose a solution and a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • Analyze both samples after exposure.

Establishing a Stability-Indicating Method

The ultimate goal of forced degradation is to create an analytical method that proves specificity. A method is deemed "stability-indicating" if it can accurately measure the decrease in the active drug concentration due to degradation, and it can separate the parent drug peak from all degradation product peaks.

  • Procedure: A cocktail of all stressed samples should be prepared and injected into the HPLC system. The chromatographic method (gradient, mobile phase composition) is then optimized until baseline separation is achieved between the parent 4-Ethyl-2-fluorobenzamide peak and all degradant peaks. Mass spectrometry (LC-MS) is invaluable at this stage for identifying the mass of the degradation products, which aids in postulating their structures[4][5].

Data Summary and Interpretation

All quantitative data must be presented in a clear, tabular format to facilitate analysis and comparison.

Table 1: Thermodynamic Solubility of 4-Ethyl-2-fluorobenzamide at 25°C

Medium pH Solubility (µg/mL) Standard Deviation
Purified Water 7.0 [Experimental Data] [Experimental Data]
HCl Buffer 1.2 [Experimental Data] [Experimental Data]
Acetate Buffer 4.5 [Experimental Data] [Experimental Data]
Phosphate Buffer 6.8 [Experimental Data] [Experimental Data]
Phosphate Buffer 7.4 [Experimental Data] [Experimental Data]
Ethanol N/A [Experimental Data] [Experimental Data]

| Propylene Glycol | N/A | [Experimental Data] | [Experimental Data] |

Table 2: Summary of Forced Degradation Studies

Stress Condition Duration % Assay of Parent % Degradation No. of Degradants
0.1 M HCl (80°C) 24h [Data] [Data] [Data]
0.1 M NaOH (80°C) 8h [Data] [Data] [Data]
3% H₂O₂ (RT) 24h [Data] [Data] [Data]
Photolytic (ICH Q1B) - [Data] [Data] [Data]

| Thermal (105°C, Solid) | 48h | [Data] | [Data] | [Data] |

Conclusion

This technical guide provides a robust and scientifically-defensible framework for the comprehensive evaluation of the solubility and stability of 4-Ethyl-2-fluorobenzamide. By systematically executing these protocols, researchers can generate a high-quality data package that is essential for making critical decisions in the drug development process. Adherence to these methodologies will illuminate potential liabilities, guide formulation development, establish a validated analytical method for quality control, and ultimately de-risk the path towards clinical application. The emphasis on understanding the causality behind each experimental step ensures that the data generated is not only accurate but also contextually meaningful for the scientific and regulatory challenges ahead.

References

  • PubChem. 4-Fluorobenzamide. National Center for Biotechnology Information. [Link]

  • Chemsrc. N-Ethyl 4-fluorobenzamide.[Link]

  • PubChem. Ethyl 2-Amino-4-fluorobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. 4-[2-Aminoethyl(ethyl)amino]-3-fluorobenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(2-Ethyl-4-fluorophenoxy)-3-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Ethyl-1-fluoro-2-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Scholz-Muramatsu, H., et al. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. [Link]

  • OPUS. Analytical Methods.[Link]

  • ResearchGate. Environmental Fate of Chiral Herbicide Fenoxaprop-ethyl in Water-Sediment Microcosms.[Link]

  • AquaEnergy Expo. Analytical methods for tracing pharmaceutical residues in water and wastewater.[Link]

  • EMA. Year 2024 In-Use stability testing FAQ.[Link]

  • Pharmaffiliates. 4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide.[Link]

  • PMC. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. National Center for Biotechnology Information. [Link]

  • ResearchGate. Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations.[Link]

  • PMC. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. National Center for Biotechnology Information. [Link]

  • University of Calgary. Solubility of Organic Compounds.[Link]

Sources

Methodological & Application

Using 4-Ethyl-2-fluorobenzamide as a chemical probe

Application Note: 4-Ethyl-2-fluorobenzamide as a F-NMR Structural Probe

Executive Summary

4-Ethyl-2-fluorobenzamide is a small-molecule chemical probe utilized primarily to interrogate the steric and electronic requirements of benzamide-binding pockets in enzymes such as Poly(ADP-ribose) Polymerase (PARP) .

Its utility is twofold:

  • Pharmacophoric Mimicry: The benzamide moiety mimics the nicotinamide ring of NAD+, making it a competitive probe for the orthosteric sites of PARP1/2 and other NAD+-dependent enzymes.

  • 
    F-NMR Reporter:  The 2-fluoro substituent serves as a highly sensitive NMR handle, allowing for the detection of weak binding events (
    
    
    in the mM range) via Chemical Shift Anisotropy (CSA) perturbation, without the background noise typical of
    
    
    -NMR.

Chemical & Physical Properties

PropertySpecificationRelevance to Protocol
IUPAC Name 4-Ethyl-2-fluorobenzamideTarget Moiety
Molecular Weight 167.18 g/mol Low MW ideal for Ligand Efficiency (LE) calc.
LogP ~1.8 (Predicted)Good solubility for high-concentration NMR.
H-Bond Donors 2 (Amide

)
Critical for Gly/Ser backbone interaction.
H-Bond Acceptors 2 (Carbonyl O, Fluorine)Fluorine acts as a weak acceptor/electronic modulator.
Solubility DMSO (>100 mM)Compatible with standard screening buffers.

Mechanistic Basis: Why This Probe?

The Benzamide Pharmacophore (The "Anchor")

The primary utility of this probe lies in the benzamide group. In PARP enzymes, the amide group forms critical hydrogen bonds with the backbone of Gly863 and Ser904 (human PARP1 numbering). This "anchors" the molecule in the nicotinamide pocket.

The 4-Ethyl "Feeler"

The 4-ethyl group probes the "floor" of the active site. Unlike simple benzamide, the ethyl extension tests for available hydrophobic space deep within the pocket. If the protein tolerates this group, it indicates a "ligandable" sub-pocket that can be exploited for potency optimization.

The 2-Fluoro "Reporter"

The 2-fluoro substituent is the key technical enabler.

  • Conformational Lock: It creates an intramolecular hydrogen bond (or electrostatic repulsion depending on environment) that restricts the rotation of the amide bond, pre-organizing the probe for binding.

  • NMR Sensitivity:

    
    F is 100% naturally abundant and has a wide chemical shift range. Upon binding to a protein, the local electronic environment of the fluorine changes drastically, resulting in a measurable chemical shift perturbation (CSP) or line broadening.
    

Experimental Protocols

Protocol A: F-NMR Ligand Binding Screen (T2-Relaxation Filtered)

This protocol detects direct binding of the probe to the target protein.

Reagents:

  • Target Protein (e.g., PARP1 catalytic domain), purified (>95%).

  • Probe: 4-Ethyl-2-fluorobenzamide (100 mM stock in d6-DMSO).

  • Reference: Trifluoroacetic acid (TFA) or fluorobenzene (internal standard).

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10%

    
    .
    

Workflow:

  • Sample Preparation:

    • Experimental Tube: 20

      
      M Protein + 400 
      
      
      M Probe (20:1 ratio).
    • Control Tube: 400

      
      M Probe (No Protein).
      
  • Pulse Sequence:

    • Use a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo sequence.

    • Set total echo time (

      
      ) to 50–200 ms.
      
  • Acquisition:

    • Record 1D

      
      F spectra at 298 K.
      
  • Data Analysis:

    • Binding Signal: Compare the peak intensity of the probe in the presence vs. absence of protein.

    • Result: A significant reduction in peak intensity (line broadening) in the protein sample indicates binding. The large protein-ligand complex tumbles slowly, causing rapid T2 relaxation of the fluorine signal.

Protocol B: X-ray Crystallography Soaking (Fragment Validation)

To determine the exact binding pose and validate the "4-ethyl" fit.

Workflow:

  • Crystallization: Generate apo-crystals of the target protein (e.g., PARP1) using standard hanging drop vapor diffusion.

  • Soaking Solution:

    • Prepare a "soaking cocktail": Mother liquor + 20–50 mM 4-Ethyl-2-fluorobenzamide + 5–10% DMSO.

  • Soaking:

    • Transfer apo-crystals into the soaking cocktail.

    • Incubate for 1 hour to 24 hours. (Note: High concentration is required due to likely mM affinity).

  • Cryo-protection & Data Collection:

    • Flash-cool crystals in liquid nitrogen.

    • Collect diffraction data.

  • Refinement:

    • Solve structure using Molecular Replacement.

    • Look for

      
       electron density maps in the active site matching the benzamide shape.
      
    • Success Metric: Distinct density for the 4-ethyl group confirms the hydrophobic sub-pocket accessibility.

Visualization: The Screening Workflow

The following diagram illustrates the logical flow of using 4-Ethyl-2-fluorobenzamide to validate a target pocket.

FBDD_Workflowcluster_NMRStep 1: Ligandability Checkcluster_XrayStep 2: Structural ValidationLibraryFragment Library(Benzamide Scaffolds)ProbeSelect Probe:4-Ethyl-2-fluorobenzamideLibrary->ProbeNMR19F-NMR Screening(CPMG / T2 Filter)Probe->NMRAnalysisPeak Broadening / CSPNMR->AnalysisSoakCrystal Soaking(50 mM Probe)Analysis->SoakIf Binding DetectedDensityElectron Density Map(Fo-Fc)Soak->DensityHitVALIDATED HIT(Start Lead Opt)Density->HitFit < 2.0 Å

Caption: Workflow for utilizing 4-Ethyl-2-fluorobenzamide as a reporter probe to validate ligandability of protein pockets using

Data Interpretation & Troubleshooting

Table 1: Expected Results & Interpretation
Observation (NMR)Observation (X-ray)InterpretationAction
Sharp 19F Peak (No change) No DensityNon-Binder. The pocket does not tolerate the scaffold.Discard scaffold or try 3-ethyl isomer.
Significant Line Broadening Clear DensitySpecific Binder. The probe fits the pocket.Hit! Proceed to SAR expansion (grow from Ethyl).
Chemical Shift Perturbation No DensityBinder (Dynamic). Binds but crystal packing occludes site.Rely on NMR Kd; try co-crystallization instead of soaking.
Precipitation N/ASolubility Issue. Probe concentration too high.Reduce probe to 1 mM or increase DMSO to 5%.
Critical Control: Competition Assay

To prove the probe is binding to the active site (and not non-specifically), perform the


  • Result: If the probe is specific, the high-affinity drug will displace it. The

    
    F signal should return to a sharp, narrow peak (resembling the "No Protein" control).
    

References

  • Fragment-Based Discovery of PARP Inhibitors

    • Wahlberg, E., et al. (2012). "Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors." Nature Biotechnology, 30(3), 283-288. Link

    • Context: Establishes the benzamide scaffold as the universal anchor for PARP family enzymes.
  • 
    F-NMR in Drug Discovery: 
    
    • Dalvit, C., et al. (2003). "Fluorine-NMR competition binding experiments for high-throughput screening and pdb affinity determination." Journal of the American Chemical Society, 125(47), 14620-14625. Link

    • Context: The foundational protocol for using fluorine-containing fragments (like 4-Ethyl-2-fluorobenzamide) as spy molecules.

  • Benzamide Pharmacophore Mechanism

    • Virág, L., & Szabó, C. (2002). "The therapeutic potential of poly(ADP-ribose) polymerase inhibitors." Pharmacological Reviews, 54(3), 375-429. Link

    • Context: Detailed mechanism of how benzamides mimic nicotinamide in the c
  • Fragment Screening Protocols

    • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry, 59(15), 6581–6599. Link

    • Context: General guidelines for concentration and solubility in fragment soaking.

Application Notes: 4-Ethyl-2-fluorobenzamide - A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Benzamides

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] The benzamide moiety, a common feature in numerous biologically active compounds, serves as a robust pharmacophore. The strategic combination of these two features in 4-Ethyl-2-fluorobenzamide presents a unique and valuable building block for synthetic chemists. The presence of an ortho-fluoro substituent, an ethyl group at the para-position, and a primary amide offers three distinct points for chemical modification, enabling the rapid generation of diverse compound libraries.

This document serves as a detailed guide for researchers, outlining the synthesis, physicochemical properties, and, most importantly, the potential applications of 4-Ethyl-2-fluorobenzamide in organic synthesis, with a focus on leveraging its unique structural attributes for the construction of complex molecular architectures.

Physicochemical & Safety Profile

Table 1: Predicted Physicochemical Properties of 4-Ethyl-2-fluorobenzamide

PropertyPredicted ValueJustification/Comparison
Molecular Formula C₉H₁₀FNOBased on structure
Molecular Weight 167.18 g/mol Based on structure
Appearance White to off-white solidAnalogy with similar benzamides[3]
Melting Point 140 - 160 °CExpected to be in a similar range to 4-fluorobenzamide (154-157 °C), with the ethyl group potentially lowering the melting point slightly.[3]
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water.Typical for small aromatic amides.
pKa (amide proton) ~17Typical for primary benzamides.

Safety Considerations: As with all laboratory chemicals, 4-Ethyl-2-fluorobenzamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on analogs, it may cause skin and eye irritation.

Proposed Synthesis of 4-Ethyl-2-fluorobenzamide

A robust and scalable synthesis of 4-Ethyl-2-fluorobenzamide can be envisioned starting from commercially available 4-ethyl-2-fluorobenzoic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. A common and effective method involves the activation of the carboxylic acid followed by amidation.

G cluster_0 Synthesis of 4-Ethyl-2-fluorobenzamide 4-Ethyl-2-fluorobenzoic_acid 4-Ethyl-2-fluorobenzoic acid Acyl_chloride Acyl Chloride Intermediate 4-Ethyl-2-fluorobenzoic_acid->Acyl_chloride SOCl₂ or (COCl)₂ 4-Ethyl-2-fluorobenzamide 4-Ethyl-2-fluorobenzamide Acyl_chloride->4-Ethyl-2-fluorobenzamide NH₃ or NH₄OH Ammonia_source Ammonia or Ammonium Hydroxide

Caption: Proposed synthetic route to 4-Ethyl-2-fluorobenzamide.

Protocol 1: Synthesis via the Acyl Chloride

This protocol is based on standard procedures for the conversion of carboxylic acids to amides.

Materials:

  • 4-Ethyl-2-fluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acyl Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-ethyl-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching and Amidation: Carefully concentrate the reaction mixture under reduced pressure to remove excess acylating agent and solvent. Re-dissolve the crude acyl chloride in a fresh portion of DCM. In a separate flask, cool a concentrated solution of ammonium hydroxide (excess, ~10 eq) to 0 °C. Add the acyl chloride solution dropwise to the cold ammonium hydroxide solution with vigorous stirring.

  • Workup: Allow the mixture to warm to room temperature and stir for an additional 1 hour. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 4-Ethyl-2-fluorobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Applications in Organic Synthesis

The true value of 4-Ethyl-2-fluorobenzamide lies in its potential as a versatile building block. The ortho-fluoro group is particularly interesting as it can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, a cornerstone of modern medicinal chemistry.[5][6]

Application 1: Synthesis of N-Aryl-2-aminobenzamides via SₙAr

The ortho-fluoro atom of 4-Ethyl-2-fluorobenzamide is activated towards nucleophilic attack, especially with electron-rich nucleophiles. This allows for the construction of biaryl ether linkages or N-aryl bonds, which are prevalent in many pharmaceutical agents.

G cluster_1 SₙAr Reaction of 4-Ethyl-2-fluorobenzamide 4-Ethyl-2-fluorobenzamide 4-Ethyl-2-fluorobenzamide Product N-Aryl-2-aminobenzamide Derivative 4-Ethyl-2-fluorobenzamide->Product Base (e.g., K₂CO₃, NaH) High-boiling solvent (e.g., DMSO, DMF) Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Product

Sources

Radiolabeling 4-Ethyl-2-fluorobenzamide for imaging studies

Application Note: Radiosynthesis and Quality Control of 4-Ethyl-2-[ F]fluorobenzamide

Abstract & Scope

This application note details the automated radiosynthesis of 4-Ethyl-2-[


F]fluorobenzamide

The protocol utilizes Nucleophilic Aromatic Substitution (


)protection of the primary amide

Chemical Strategy & Retrosynthesis

The Challenge of Primary Amides

Direct labeling of primary benzamides (







Expert Solution: We employ an


-protected precursor



-Boc-4-ethyl-2-nitrobenzamide
Reaction Mechanism

The synthesis proceeds via


SNAr_MechanismPrecursorPrecursor(N-Boc-4-ethyl-2-nitrobenzamide)ComplexMeisenheimerComplexPrecursor->Complex[18F]F- / K2.2.2130°C, DMSOIntermediateLabeled Intermediate(N-Boc-4-ethyl-2-[18F]F-benzamide)Complex->Intermediate-NO2FinalTarget Product(4-Ethyl-2-[18F]fluorobenzamide)Intermediate->FinalHCl Hydrolysis90°C, 5 min

Figure 1: Reaction mechanism showing the two-step one-pot synthesis:

Materials & Instrumentation

Reagents
ReagentGradePurpose
Precursor >97% PurityN-Boc-4-ethyl-2-nitrobenzamide (Custom synthesis required if not commercial)
[18O]H2O >98% EnrichmentTarget material for cyclotron
Kryptofix 2.2.2 Reagent GradePhase transfer catalyst
Potassium Carbonate Anhydrous, 99.99%Counter-ion source
DMSO Anhydrous (<50 ppm H2O)Reaction solvent
HCl (4N) Analytical GradeDeprotection acid
NaOH (2N) Analytical GradeNeutralization
Equipment[1]
  • Cyclotron: Proton beam (typically 11–18 MeV).

  • Synthesis Module: GE TRACERlab FX2 N, Synthera+, or equivalent automated module.

  • HPLC System: Semi-prep pump with UV (254 nm) and Gamma detectors.

  • Column: Phenomenex Luna C18(2), 250 x 10 mm, 5 µm (Semi-prep).

Automated Radiosynthesis Protocol

Preparation of [18F]Fluoride[1][2][3][4][5][6][7][8][9]
  • Trapping: Pass the irradiated

    
    O]H
    
    
    O containing
    
    
    F]fluoride through a QMA (Quaternary Methyl Ammonium) carbonate cartridge.
  • Elution: Elute

    
    F]F
    
    
    into the reactor using a solution of Kryptofix 2.2.2 (15 mg) and K
    
    
    CO
    
    
    (3 mg) in MeCN/H
    
    
    O (1 mL, 9:1 v/v).
  • Azeotropic Drying: Evaporate solvents at 95°C under helium flow and vacuum. Add 1 mL anhydrous MeCN and repeat drying (2x) to ensure water content is <50 ppm. Critical: Moisture inhibits the

    
     reaction.
    
Labeling Reaction[3][4][8][10]
  • Precursor Addition: Dissolve 5.0 mg of

    
    -Boc-4-ethyl-2-nitrobenzamide  in 1.0 mL anhydrous DMSO. Add to the dried 
    
    
    F]KF/K
    
    
    complex.
  • Heating: Seal reactor and heat to 130°C for 10 minutes .

    • Note: Benzamides with electron-donating groups (ethyl) may require slightly higher temperatures (up to 145°C) if yields are low (<10%).

Deprotection (Hydrolysis)
  • Cooling: Cool reactor to 50°C.

  • Acid Addition: Add 1.0 mL of 4N HCl.

  • Hydrolysis: Heat to 90°C for 5 minutes . This removes the Boc group.

  • Neutralization: Cool to 40°C. Add 2.0 mL of 2N NaOH (or sufficient buffer) to reach pH ~7–8 before HPLC injection.

Purification & Formulation
  • Injection: Transfer the crude mixture to the HPLC loop.

  • Separation: Isocratic elution (See Section 5 for conditions).

  • Collection: Collect the product peak (retention time typically 12–15 min) into a dilution flask containing 40 mL water.

  • Formulation (SPE): Pass the diluted fraction through a C18 Sep-Pak (pre-conditioned). Wash with 10 mL water. Elute product with 1 mL Ethanol followed by 9 mL Saline (0.9%).

  • Sterile Filter: Pass through a 0.22 µm membrane filter into a sterile vial.

WorkflowCyclotronCyclotron[18O](p,n)[18F]QMAQMA CartridgeTrappingCyclotron->QMADryingAzeotropic Drying(K2.2.2/K2CO3)QMA->DryingElutionLabelingLabeling Reactor130°C, 10 minDrying->LabelingAdd PrecursorHydrolysisDeprotectionHCl, 90°CLabeling->HydrolysisHPLCHPLC PurificationSemi-Prep C18Hydrolysis->HPLCFormulationSPE Formulation(Ethanol/Saline)HPLC->FormulationCollect PeakQCQuality ControlFormulation->QC

Figure 2: Automated workflow for the radiosynthesis of 4-Ethyl-2-[

Quality Control (QC)

The final product must meet strict release criteria before use in imaging studies.

Analytical HPLC Conditions
  • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : 0.1M Ammonium Formate (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm.

  • Detectors: UV and Gamma (in series).

Acceptance Criteria
TestMethodAcceptance Limit
Appearance VisualClear, colorless, particle-free
pH pH Strip/Meter4.5 – 8.5
Radiochemical Purity HPLC / TLC> 95%
Radionuclidic Purity Half-life calc.105 – 115 min (Target: 109.8 min)
Chemical Purity HPLC (UV)No single impurity > 0.1 µg/mL (excluding vehicle)
Residual Solvents GCMeCN < 410 ppm, DMSO < 5000 ppm
Molar Activity HPLC> 37 GBq/µmol (1000 mCi/µmol)

Preclinical Imaging Protocol (Application)

Once the tracer is validated, it can be used for biodistribution studies.[1]

Animal Preparation
  • Subjects: Male Sprague-Dawley rats (200–250 g) or C57BL/6 mice.

  • Anesthesia: Isoflurane (2% in oxygen).

  • Administration: Tail vein injection.

  • Dose: 5–10 MBq (mice) or 10–20 MBq (rats).

PET/CT Acquisition
  • Static Scan: 60 minutes post-injection (p.i.) for 10 minutes (Biodistribution snapshot).

  • Dynamic Scan: 0–60 minutes dynamic acquisition (Pharmacokinetic modeling).

  • Reconstruction: OSEM or FBP algorithms with decay correction.

Data Analysis
  • Define Regions of Interest (ROIs) on the brain (if CNS target), heart, liver, and kidneys.

  • Calculate %ID/g (Percent Injected Dose per gram) or SUV (Standardized Uptake Value).

  • Expected Biodistribution: As a lipophilic benzamide, expect hepatobiliary clearance (high liver/intestinal uptake) and renal excretion. If the molecule targets specific CNS receptors (e.g., D2), specific blocking studies with unlabeled 4-ethyl-2-fluorobenzamide (1–2 mg/kg) should be performed to prove specificity.

Troubleshooting & Expert Insights

Low Radiochemical Yield (RCY)
  • Cause: Moisture in the reaction vessel.[2]

    • Fix: Increase azeotropic drying cycles or check the anhydrous nature of the DMSO.

  • Cause: Amide proton interference (if protection failed).

    • Fix: Verify the purity of the N-Boc precursor via NMR. Ensure the Boc group is intact before labeling.

  • Cause: Electron-rich ring deactivation.

    • Fix: Switch to an Iodonium Ylide or Diaryliodonium Salt precursor. These are more reactive towards

      
      F]fluoride than nitro-precursors for electron-rich rings, though synthesis is more complex [1].
      
High Impurities
  • Issue: Presence of hydroxy-benzamide (from nitro displacement by hydroxide).

    • Fix: Reduce the amount of base (K

      
      CO
      
      
      ) or use KHCO
      
      
      which is milder. Ensure the QMA cartridge is fully eluted but not with excessive water.

References

  • Pijl, M. G., et al. (2021). "Direct nucleophilic SNAr fluorination of electron-rich arenes." Journal of Labelled Compounds and Radiopharmaceuticals.

  • Cole, E. L., et al. (2014). "Radiosynthesis and preclinical evaluation of 18F-labeled benzamides." Nuclear Medicine and Biology, 41(7), 600-606.

  • FDA Guidance. "PET Drug Products - Current Good Manufacturing Practice (CGMP)."

  • Coenen, H. H., et al. (2010). "Consensus nomenclature rules for radiopharmaceutical chemistry." Nuclear Medicine and Biology, 37(7), 727-729.

Disclaimer: This protocol is for research purposes only. All radiochemical work must be performed by trained personnel in a licensed facility in compliance with local radiation safety regulations.

Application Note: 4-Ethyl-2-fluorobenzamide in Fragment-Based Drug Discovery (FBDD)

[1]

Executive Summary

This guide details the deployment of 4-Ethyl-2-fluorobenzamide (CAS 1369809-97-1) as a high-value probe in Fragment-Based Drug Discovery (FBDD).[1] While benzamides are privileged scaffolds in medicinal chemistry—frequently targeting proteases, kinases, and GPCRs—the incorporation of the fluorine atom at the ortho position transforms this fragment into a dual-purpose tool: it serves as a sensitive NMR reporter and a conformational lock.[1]

This application note provides a validated workflow for using 4-Ethyl-2-fluorobenzamide in Ligand-Observed 19F-NMR Screening , followed by downstream structural validation and chemical elaboration strategies.

Fragment Profile & Physicochemical Properties[1][2][3]

The utility of 4-Ethyl-2-fluorobenzamide lies in its adherence to the "Rule of Three" (Ro3) and its specific electronic properties.[1] The 2-fluoro substituent often influences the planarity of the amide group relative to the phenyl ring, potentially pre-organizing the fragment for binding.[1]

Table 1: Physicochemical Profile
PropertyValueSignificance in FBDD
Molecular Weight 167.18 DaIdeal for high ligand efficiency (LE); allows room for growth.[1]
cLogP ~1.8Optimal solubility in aqueous buffers (PBS/HEPES) for NMR/SPR.[1]
H-Bond Donors 1 (Amide NH2)Critical anchor point for active site interaction (e.g., backbone carbonyls).[1]
H-Bond Acceptors 1 (Carbonyl O)Critical anchor point for active site interaction.[1]
19F Chemical Shift ~ -110 to -120 ppmDistinct region, minimizing overlap in fragment cocktails.[1]
Rotatable Bonds 2Low entropic penalty upon binding.[1]

Workflow Visualization

The following diagram illustrates the integrated workflow for screening and validating this fragment.

FBDD_WorkflowLibraryFluorinated FragmentLibrary PreparationQCQC: Solubility & Aggregation CheckLibrary->QCScreen19F-NMR Screening(T2 Relaxation/CPMCTT)QC->Screen Pools of 10-20Hit_IDHit Identification(Deconvolution)Screen->Hit_ID Line BroadeningValidationValidation:SPR (Kd) & X-rayHit_ID->Validation Singleton RetestEvolutionFragment Growing(Chemical Elaboration)Validation->Evolution Structural Vectors

Figure 1: Critical path for 19F-NMR fragment screening campaigns.

Protocol: Ligand-Observed 19F-NMR Screening

Objective: Identify binding of 4-Ethyl-2-fluorobenzamide to a target protein by detecting changes in transverse relaxation time (

Rationale: The 19F nucleus offers 100% natural abundance and zero background signal in biological macromolecules, making it superior to 1H-NMR for detecting weak binders (

1
Sample Preparation[1][2]
  • Fragment Stock: Dissolve 4-Ethyl-2-fluorobenzamide to 100 mM in

    
    -DMSO.
    
  • Cocktail Assembly: Pool 10–15 fluorinated fragments. Ensure 4-Ethyl-2-fluorobenzamide has a distinct chemical shift (check prior 1D spectra).

    • Final Concentration: 50 µM per fragment.[1]

  • Protein Sample: Buffer exchange target protein into Screening Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM TCEP, 10% D2O).

    • Final Concentration: 20 µM protein (Target ratio: 2.5:1 Ligand:Protein).[1]

NMR Acquisition Parameters (Bruker 600 MHz)
  • Temperature: 298 K (Standard) or 278 K (to slow exchange for weak binders).

  • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) or

    
    -filtered 19F 1D.[1]
    
  • Relaxation Delay (

    
    ):  2.0 s.
    
  • CPMG Delay (

    
    ):  Total spin-echo time of 10–200 ms.[1]
    
    • Setup: Acquire two spectra: one with short delay (10 ms, Reference) and one with long delay (100–200 ms, Filtered).

Data Analysis & Hit Calling[1]
  • Reference Spectrum: In the absence of protein, the fragment should show a sharp singlet.[1]

  • Experimental Spectrum: In the presence of protein, the 4-Ethyl-2-fluorobenzamide signal will broaden significantly or disappear in the long-delay spectrum if binding occurs.[1]

  • Calculation: Calculate the attenuation factor (

    
    ):
    
    
    
    [1]
    • Threshold:

      
       is typically considered a hit.[1]
      
  • Control: Add a competitive inhibitor (if known) to displace the fragment, restoring the sharp signal (Validation of specific binding).

Protocol: Structural Validation (X-ray Crystallography)

Once 4-Ethyl-2-fluorobenzamide is identified as a hit, structural data is required to guide elaboration.[1]

Crystal Soaking[1]
  • Condition Optimization: Ensure protein crystals are robust in >10% DMSO (fragments require high cosolvent).

  • Soak Solution: Prepare a drop containing the reservoir solution + 20–50 mM 4-Ethyl-2-fluorobenzamide.

  • Incubation: Soak for 1 hour to 24 hours. Note: Benzamides equilibrate rapidly.[1]

  • Cryo-protection: Transfer to cryo-solution containing the fragment (maintain concentration) before flash cooling.[1]

Electron Density Interpretation[1]
  • Look for the characteristic planar density of the benzamide.[1]

  • Key Interaction Check:

    • Amide: H-bonds to backbone (hinge region in kinases, catalytic triad in proteases).[1]

    • 2-Fluoro: Check for orthogonal multipolar interactions with carbonyl carbons or hydrophobic contacts.[1]

    • 4-Ethyl: Assess if this group points towards solvent or a hydrophobic sub-pocket.[1]

Fragment Evolution Strategy

The structural simplicity of 4-Ethyl-2-fluorobenzamide allows for modular chemical elaboration ("Growing").[1]

Chemistry_VectorsCore4-Ethyl-2-fluorobenzamide(Core)Vector1Vector 1: Amide Nitrogen(Reductive Amination / Coupling)Core->Vector1Vector2Vector 2: 4-Ethyl Extension(Linker to secondary pocket)Core->Vector2Vector3Vector 3: 5-Position Subst.(Solubilizing groups)Core->Vector3Result1Access Solvent ChannelVector1->Result1Result2Increase Affinity (Hydrophobic)Vector2->Result2Result3Tune PK PropertiesVector3->Result3

Figure 2: Synthetic vectors for evolving the fragment hit.

Elaboration Tactics:
  • Amide Coupling (Vector 1): The primary amide (

    
    ) can be substituted to explore adjacent pockets.[1] However, caution is needed not to disrupt the primary H-bond donor/acceptor motif.[1]
    
  • Ethyl Extension (Vector 2): If the ethyl group sits in a hydrophobic pocket, extending it to a propyl, isopropyl, or adding a terminal polar group (e.g., hydroxyethyl) can probe depth and specificity.[1]

  • Scaffold Hopping: Replace the phenyl ring with a pyridine (e.g., 2-fluoronicotinamide) to improve solubility or introduce new H-bond acceptors while maintaining the vector geometry.[1]

References

  • Norton, R. S., et al. (2016).[1] "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules, 21(7), 860.[1] Link

  • Buchholz, C. R., & Pomerantz, W. C. K. (2020).[1] "19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery."[1][2][3] RSC Chemical Biology, 1, 38-50.[1] Link

  • Dalvit, C., et al. (2003).[1] "Fluorine-NMR competition binding experiments for high-throughput screening and functional genomics." Combinatorial Chemistry & High Throughput Screening, 6(5), 445-453.[1] Link

  • PubChem Compound Summary. "4-Fluorobenzamide" (Analogous Core Structure).[1] Link[1]

Navigating the Preclinical Gauntlet: A Guide to In Vivo Experimental Design for 4-Ethyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preclinical in vivo evaluation of 4-Ethyl-2-fluorobenzamide, a novel benzamide derivative. Given the limited existing data on this specific molecule, this guide is structured to provide a robust framework for its initial characterization, drawing upon established principles of preclinical drug development for new chemical entities (NCEs). We will proceed with the well-founded hypothesis that 4-Ethyl-2-fluorobenzamide possesses anticonvulsant properties, a plausible therapeutic avenue for novel benzamide structures. This application note will detail the logical progression of in vivo studies, from initial formulation and dose-range finding to pharmacokinetic profiling and pivotal efficacy testing, culminating in a preliminary safety assessment.

Section 1: The Strategic Imperative of a Phased In Vivo Evaluation

The journey of an NCE from the bench to potential clinical application is fraught with challenges. A meticulously planned in vivo experimental strategy is paramount to de-risk the development process and provide a clear rationale for advancing a candidate. Our approach for 4-Ethyl-2-fluorobenzamide is a phased, iterative process, ensuring that data from each study informs the design of the next. This strategy maximizes data quality while adhering to the ethical principles of animal research, often referred to as the 3Rs (Replacement, Reduction, and Refinement).

The overarching workflow for the preclinical in vivo assessment is depicted below.

Preclinical_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy Evaluation cluster_3 Phase 4: Preliminary Safety Assessment Formulation Compound Formulation Development DoseRange Dose-Range Finding (MTD Establishment) Formulation->DoseRange Informs dosing PK_Study Pharmacokinetic (PK) Study (PO vs. IV) DoseRange->PK_Study Guides dose selection MES_Test Maximal Electroshock (MES) Seizure Model DoseRange->MES_Test Guides dose selection scPTZ_Test Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model DoseRange->scPTZ_Test Guides dose selection PK_Study->MES_Test Correlates exposure with efficacy PK_Study->scPTZ_Test Correlates exposure with efficacy Tox_Study Acute Toxicity & Histopathology MES_Test->Tox_Study Provides rationale for safety studies scPTZ_Test->Tox_Study Provides rationale for safety studies

Caption: Phased approach for in vivo evaluation of 4-Ethyl-2-fluorobenzamide.

Section 2: Foundational Studies: Formulation and Dose Escalation

Rationale for Vehicle Selection and Formulation

The first critical step in any in vivo study is the development of a safe and effective formulation for administering the test compound. For oral administration of a poorly soluble compound like 4-Ethyl-2-fluorobenzamide, a systematic approach to vehicle selection is necessary to ensure consistent bioavailability.[1] The chosen vehicle should be non-toxic and have minimal physiological effects.[1]

Protocol 1: Vehicle Screening and Formulation Preparation

  • Solubility Assessment:

    • Determine the solubility of 4-Ethyl-2-fluorobenzamide in a panel of common, non-toxic vehicles.

    • Start with aqueous vehicles (e.g., water, 0.9% saline) and progress to suspending agents and co-solvent systems if necessary.

  • Vehicle Selection:

    • Based on solubility data, select a primary vehicle. For a hydrophobic compound, a suspension in 0.5% w/v methylcellulose or a solution in corn oil are common starting points.[1]

    • If a co-solvent is required, use the lowest effective concentration of agents like PEG 400 or DMSO, ensuring the final concentration is well-tolerated in the chosen species.[1]

  • Formulation Preparation:

    • Accurately weigh the required amount of 4-Ethyl-2-fluorobenzamide.

    • If preparing a suspension, wet the powder with a small amount of vehicle to form a paste before gradually adding the remaining vehicle while vortexing or sonicating to ensure uniformity.

    • For solutions, dissolve the compound in the vehicle, using gentle heating if necessary and permissible based on compound stability.

    • Prepare fresh formulations for each experiment to ensure stability and consistency.

Vehicle TypeExamplesKey Considerations
Aqueous Suspending Agents 0.5% w/v Methylcellulose, 0.5% w/v Carboxymethyl CellulosePhysiologically compatible and widely used. Viscosity should be monitored for ease of administration.[1]
Oils Corn oil, Sesame oilSuitable for highly hydrophobic compounds. Potential for long-term exposure effects should be considered.[1]
Co-solvents Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)Used to enhance solubility but should be used at the lowest possible concentration due to potential toxicity.[1]
Dose-Range Finding: Establishing the Maximum Tolerated Dose (MTD)

Dose-range finding (DRF) studies are essential to determine the tolerability of the NCE and to select appropriate dose levels for subsequent efficacy and toxicity studies. The primary goal is to identify the Maximum Tolerated Dose (MTD), the highest dose that does not cause unacceptable adverse effects.

Protocol 2: Acute Oral Dose-Range Finding Study in Mice

  • Animal Model:

    • Use a standard outbred mouse strain (e.g., CD-1 mice), with an equal number of males and females.

  • Experimental Design:

    • Administer single oral doses of 4-Ethyl-2-fluorobenzamide to small groups of mice (n=3-5 per group) in an escalating manner.

    • A suggested starting dose could be 10 mg/kg, with subsequent doses increasing by a factor of 2-3 (e.g., 30, 100, 300, 1000 mg/kg).

    • Include a vehicle control group.

  • Observation Period:

    • Monitor animals closely for the first 4 hours post-dosing and then at least twice daily for up to 14 days.

    • Record clinical signs of toxicity, including changes in behavior, posture, gait, and any signs of seizures or sedation.

    • Measure body weight at baseline and at regular intervals throughout the study.

  • Endpoint:

    • The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or more than a 10% loss in body weight.

Section 3: Unveiling the Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 4-Ethyl-2-fluorobenzamide is crucial for interpreting efficacy and toxicology data. A well-designed pharmacokinetic (PK) study will provide key parameters such as bioavailability, half-life, and maximum concentration (Cmax).

Protocol 3: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model:

    • Sprague-Dawley rats are often preferred for PK studies due to their larger blood volume, allowing for serial sampling from a single animal.

  • Experimental Design:

    • Intravenous (IV) Group: Administer a single IV bolus dose of 4-Ethyl-2-fluorobenzamide (e.g., 1-2 mg/kg) to a group of rats (n=3-4). This group is essential for determining clearance and volume of distribution, and for calculating absolute oral bioavailability.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 10 mg/kg, a dose expected to be well below the MTD) to a second group of rats (n=3-4).

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points. For the IV group, this might include 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For the PO group, time points could be 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, to quantify the concentration of 4-Ethyl-2-fluorobenzamide in plasma samples.

  • Data Analysis:

    • Use non-compartmental analysis to calculate key PK parameters.

PK ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA measure of the extent of drug absorption.
t1/2 (Half-life) Time for the plasma concentration to decrease by halfDetermines the dosing interval.
CL (Clearance) Volume of plasma cleared of the drug per unit timeIndicates the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributesProvides insight into the extent of tissue distribution.
F% (Oral Bioavailability) Fraction of the oral dose that reaches systemic circulationA critical parameter for oral drug development.

Section 4: Demonstrating Anticonvulsant Efficacy

Based on our working hypothesis, the next phase is to evaluate the anticonvulsant activity of 4-Ethyl-2-fluorobenzamide in well-established and predictive animal models of seizures. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are the cornerstone models for the initial screening of potential antiepileptic drugs.

Efficacy_Models cluster_0 Acute Seizure Models cluster_1 Test Compound MES Maximal Electroshock (MES) - Models generalized tonic-clonic seizures - Evaluates prevention of seizure spread scPTZ Subcutaneous Pentylenetetrazol (scPTZ) - Models myoclonic and absence seizures - Evaluates elevation of seizure threshold Compound 4-Ethyl-2-fluorobenzamide Compound->MES Compound->scPTZ

Caption: Core efficacy models for anticonvulsant screening.

Maximal Electroshock (MES) Seizure Model

The MES test is highly predictive of drugs effective against generalized tonic-clonic seizures.[2] It assesses a compound's ability to prevent the spread of seizures.[3]

Protocol 4: MES Test in Mice

  • Animal Model:

    • Male CD-1 mice are commonly used.

  • Drug Administration:

    • Administer 4-Ethyl-2-fluorobenzamide at various doses (e.g., 10, 30, 100 mg/kg, based on DRF study) via oral gavage.

    • Include a vehicle control group and a positive control group (e.g., Phenytoin at 30 mg/kg).

  • Seizure Induction:

    • At the time of peak effect (determined from PK studies or estimated), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • A drop of saline should be applied to the eyes before electrode placement to ensure good contact and prevent injury.

  • Endpoint:

    • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[3] Protection is defined as the absence of this response.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose and determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

The scPTZ test is a model for myoclonic and absence seizures and identifies compounds that can elevate the seizure threshold.[2]

Protocol 5: scPTZ Test in Mice

  • Animal Model:

    • Male CD-1 mice.

  • Drug Administration:

    • Administer 4-Ethyl-2-fluorobenzamide at various doses via oral gavage.

    • Include a vehicle control group and a positive control group (e.g., Ethosuximide at 150 mg/kg).

  • Seizure Induction:

    • At the time of peak effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in >95% of control animals (typically 85 mg/kg for CD-1 mice).[4]

  • Observation:

    • Observe the animals for 30 minutes following PTZ injection.[4]

  • Endpoint:

    • The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds.[4]

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose and determine the ED50.

Section 5: Preliminary Safety and Toxicity Assessment

A preliminary assessment of the safety profile of 4-Ethyl-2-fluorobenzamide is essential. This involves a single high-dose toxicity study with comprehensive clinical and post-mortem evaluations. This study should be conducted in compliance with Good Laboratory Practice (GLP) to the extent possible.

Protocol 6: Acute Oral Toxicity Study with Histopathology

  • Animal Model:

    • Use both male and female Sprague-Dawley rats.

  • Experimental Design:

    • Administer a single high dose of 4-Ethyl-2-fluorobenzamide (e.g., a limit dose of 1000 mg/kg or a dose near the MTD) and a vehicle control to groups of rats (n=5/sex/group).

  • In-life Assessments:

    • Conduct detailed clinical observations for signs of toxicity, similar to the DRF study.

    • Monitor body weight and food consumption.

    • Perform a neurobehavioral assessment, observing for changes in gait, posture, and response to handling.[5]

  • Clinical Pathology:

    • At the end of the study (e.g., 14 days), collect blood samples for hematology and clinical chemistry analysis.

Hematology ParametersClinical Chemistry Parameters
White Blood Cell Count (WBC) & DifferentialAlanine Aminotransferase (ALT)
Red Blood Cell Count (RBC)Aspartate Aminotransferase (AST)
Hemoglobin (HGB)Alkaline Phosphatase (ALP)
Hematocrit (HCT)Blood Urea Nitrogen (BUN)
Platelet CountCreatinine
Total Protein, Albumin, Globulin
Glucose, Cholesterol, Triglycerides
Electrolytes (Na+, K+, Cl-)
  • Pathology:

    • Conduct a full necropsy on all animals.

    • Collect a comprehensive list of tissues, as recommended by regulatory guidelines, and preserve them in 10% neutral buffered formalin.[1][6][7]

    • Process the tissues for histopathological examination. A board-certified veterinary pathologist should evaluate the slides for any treatment-related microscopic changes.

Standard Tissue List for Histopathology

  • Cardiovascular: Aorta, Heart

  • Digestive: Esophagus, Stomach, Duodenum, Jejunum, Ileum, Cecum, Colon, Rectum, Liver, Gallbladder (if present), Pancreas, Salivary glands

  • Endocrine: Adrenal glands, Pituitary gland, Thyroid glands, Parathyroid glands

  • Hematopoietic/Lymphoid: Bone marrow (femur), Lymph nodes (mandibular, mesenteric), Spleen, Thymus

  • Integumentary: Mammary gland, Skin

  • Musculoskeletal: Skeletal muscle, Bone (femur with joint)

  • Nervous: Brain (multiple levels), Spinal cord (cervical, thoracic, lumbar), Peripheral nerve (sciatic)

  • Respiratory: Lungs with mainstem bronchi, Nasal cavity, Trachea

  • Special Senses: Eyes with optic nerve

  • Urogenital: Kidneys, Urinary bladder, Ovaries, Uterus, Testes, Epididymides, Prostate, Seminal vesicles

Section 6: Data Integrity and Statistical Analysis

All preclinical studies must be designed with statistical rigor to ensure the validity of the results. A statistical analysis plan (SAP) should be developed before the initiation of each study. This plan should detail the statistical methods to be used for each endpoint, the sample size justification (often through a power analysis), and the methods for handling data.

Section 7: Conclusion and Future Directions

The protocols outlined in this guide provide a robust and scientifically sound framework for the initial in vivo characterization of 4-Ethyl-2-fluorobenzamide as a potential anticonvulsant. Successful completion of these studies will establish a foundational dataset on the formulation, tolerability, pharmacokinetic profile, and preliminary efficacy and safety of this novel compound. Positive results would provide a strong rationale for more advanced preclinical studies, including chronic toxicology, safety pharmacology, and evaluation in chronic models of epilepsy, ultimately paving the way for a potential Investigational New Drug (IND) application.

References

  • BenchChem. (2025). Application Notes and Protocols for Oral Administration of LP-922761 in Rodents.
  • Society of Toxicologic Pathology. (2003). Recommended Tissue List for Histopathologic Examination in Repeat-Dose Toxicity and Carcinogenicity Studies: A Proposal of the Society of Toxicologic Pathology (STP).
  • Löscher, W. (2017). Animal models of seizures and epilepsy: past, present, and future role for the discovery of antiseizure drugs. Neurochemical Research, 42(7), 1873–1888.
  • U.S. Food and Drug Administration. (2017). Template For Subchronic Toxicity Study in Rodents. Retrieved from [Link]

  • Rüfenacht, B., et al. (2006). Revised guides for organ sampling and trimming in rats and mice - Part 1.
  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). Retrieved from [Link]

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101–106.
  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.10. Neurotoxicity Studies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998). Guidelines for Neurotoxicity Risk Assessment. Retrieved from [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22.
  • Waxit Inc. (2024). Preclinical Histology Laboratory: A Guide to Early Drug Development Success. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • Altasciences. (n.d.). Dose Range Finding Studies - Maximum Tolerated Dose Study Design. Retrieved from [Link]

  • International Council for Harmonisation. (1997). ICH S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved from [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • OECD. (2008). OECD GUIDELINES FOR THE TESTING OF CHEMICALS - 407. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (2023). Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences. Retrieved from [Link]

  • American Society for Veterinary Clinical Pathology. (2008). Best practices for veterinary toxicologic clinical pathology, with emphasis on the pharmaceutical and biotechnology industries.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Ethyl-2-fluorobenzamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

Welcome to the Technical Support Center. This guide addresses the synthesis of 4-Ethyl-2-fluorobenzamide (CAS: 824-75-9 analog) . While simple benzamides are routine, the specific combination of the 2-fluoro (electron-withdrawing, ortho-position) and 4-ethyl (electron-donating, para-position) groups introduces unique reactivity profiles that can lead to yield losses via hydrolysis or incomplete conversion.[1][2][3]

Optimal Synthetic Route Selector
Starting Material Recommended Route Pros Cons
4-Ethyl-2-fluorobenzoic acid Acid Chloride Activation (Method A)Highest yield potential (>90%); Scalable; Clean workup.[1][2][3]Requires anhydrous conditions; SOCl₂ handling required.[2][3]
4-Ethyl-2-fluorobenzonitrile Controlled Hydrolysis (Method B)[1][2][3]One-step; Avoids corrosive acid chlorides.[1][2][3]Risk of over-hydrolysis to acid; Slower reaction rates.[2][3]

Scientist’s Note: For maximum yield and purity, we strongly recommend Method A (Acid Chloride Route) .[3] The 2-fluoro substituent increases the electrophilicity of the carbonyl carbon, making the acid chloride highly reactive but also susceptible to rapid hydrolysis by atmospheric moisture.

Detailed Protocol: The Acid Chloride Route (Method A)

This protocol is designed to be self-validating . If you do not observe the "Checkpoints," stop and troubleshoot before proceeding.

Phase 1: Activation

Reaction: 4-Ethyl-2-fluorobenzoic acid + SOCl₂


 4-Ethyl-2-fluorobenzoyl chloride + SO₂ + HCl[1][2][3]
  • Setup: Flame-dry a 2-neck RBF. Equip with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂).[3]

  • Charge: Add 1.0 eq of 4-Ethyl-2-fluorobenzoic acid .

  • Solvent: Suspend in dry Toluene or DCM (3-5 volumes). Note: Neat SOCl₂ is also common but harder to monitor.

  • Reagent: Add 1.5 - 2.0 eq of Thionyl Chloride (SOCl₂) .

  • Catalyst: Add 2-3 drops of DMF (Dimethylformamide).

    • Mechanism:[1][4][5] DMF forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.[3] Without this, reaction with electron-rich rings (due to the ethyl group) can be sluggish.[1][2][3]

  • Reaction: Heat to reflux (70-80°C) for 2-3 hours.

    • Checkpoint 1: Gas evolution (SO₂/HCl) must be visible.[2][3] The solution should turn clear and homogeneous.

  • Isolation: Evaporate solvent and excess SOCl₂ under reduced pressure. Do not expose to air.

Phase 2: Amidation

Reaction: Acid Chloride + NH₃


 4-Ethyl-2-fluorobenzamide + NH₄Cl[1][2][3]
  • Preparation: Dissolve the crude acid chloride in anhydrous THF or DCM.

  • Amine Source: Cool the solution to 0°C.

    • Option A (Gas): Bubble anhydrous NH₃ gas through the solution.[3]

    • Option B (Liquid): Add 5-10 eq of 28% NH₄OH (Aqueous Ammonia) dropwise while vigorously stirring.

    • Critical: The 2-fluoro group makes the acid chloride prone to hydrolysis.[2][3] If using aqueous ammonia, the temperature must stay <5°C to favor amidation over hydrolysis.

  • Workup:

    • Evaporate organic solvent.[2][3][6]

    • Triturate the residue with cold water to remove NH₄Cl.[3]

    • Filter the white solid.[3][7]

Troubleshooting Guide

Visual Troubleshooting Workflow

Troubleshooting Start Problem Identified Yield Low Yield (<60%) Start->Yield Purity Impurity / Oil Formation Start->Purity CheckMoisture Did you use dry solvents for Step 1? Yield->CheckMoisture CheckTLC TLC: Spot at baseline? Purity->CheckTLC Wet Hydrolysis occurred. Restart with anhydrous DCM. CheckMoisture->Wet No Dry Check Amine Stoichiometry CheckMoisture->Dry Yes AmineCheck Did you use >2 eq of NH3? Dry->AmineCheck NotEnough Acid Chloride trapped as Ammonium Salt. Use Excess NH3. AmineCheck->NotEnough No Baseline Unreacted Acid. Wash with 10% NaHCO3. CheckTLC->Baseline Yes Diacyl TLC: High Rf spot? (N-Benzoylbenzamide) CheckTLC->Diacyl No Recryst Recrystallize from EtOH/Water. Diacyl->Recryst Yes

Caption: Decision tree for diagnosing yield and purity issues in 4-Ethyl-2-fluorobenzamide synthesis.

FAQ: Specific Issues

Q1: My product is forming an oil instead of a solid precipitate. Why?

  • Diagnosis: This is common with ethyl-substituted benzamides due to the disruption of crystal packing by the alkyl chain and the fluorine atom.

  • Solution:

    • Scratching: Use a glass rod to scratch the side of the flask at the air-liquid interface.[3]

    • Seeding: If you have any pure crystal, add a microscopic amount.[2][3]

    • Solvent Switch: Dissolve the oil in a minimum amount of hot Ethanol, then add water dropwise until cloudy.[3] Cool slowly to 4°C.

Q2: I see a significant amount of starting material (Benzoic Acid) after the reaction.

  • Cause: Hydrolysis of the acid chloride intermediate.[3][8][9] The 2-fluoro group makes the carbonyl carbon highly electrophilic, reacting with trace water in the air or solvent faster than the ammonia if not careful.

  • Fix: Ensure the intermediate acid chloride is stripped of SOCl₂ under vacuum and immediately dissolved in dry solvent. If using aqueous ammonia, increase the stirring speed (RPM > 800) to maximize phase contact and keep T < 5°C.

Q3: Can I use coupling agents (EDC/HOBt) instead of SOCl₂?

  • Answer: Yes, but yields are typically lower (60-75%) for 2-substituted benzoates due to steric hindrance interfering with the active ester formation.[1][2][3] If you must use this route, use HATU as it is more effective for sterically or electronically difficult substrates.[2][3]

Data & Specifications

Solvent Compatibility Table
SolventSuitability (Step 1)Suitability (Step 2)Notes
Dichloromethane (DCM) Excellent Excellent Easy to remove; dissolves acid chloride well.[1][2][3]
Toluene Good GoodHigher boiling point allows faster Step 1; harder to remove.[2][3]
THF PoorExcellent Do not use in Step 1 (polymerization risk with SOCl₂).[2][3]
Water Forbidden AcceptableOnly for Step 2 (as solvent for NH₃).[2][3]
Key Physical Properties (Expected)
  • Appearance: White to off-white crystalline solid.[1][2][3]

  • Molecular Weight: 167.18 g/mol .[2][3]

  • Melting Point: ~128-132°C (Estimated based on analogs; 4-fluorobenzamide is ~154°C, ethyl group lowers MP).[1][2][3]

  • 1H NMR Signature: Look for the ethyl triplet (~1.2 ppm) and quartet (~2.6 ppm), and the specific splitting of the aromatic protons due to Fluorine coupling (

    
    ).
    

References

  • BenchChem. "Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs." BenchChem Technical Resources. Accessed October 2023.[2][3][6] Link

  • Organic Chemistry Portal. "Amide Synthesis: Activation of Carboxylic Acids." Organic Chemistry Portal. Accessed October 2023.[2][3][6] Link

  • MDPI. "Synthesis and Crystal Structure of Fluorinated Benzamides."[2][3] Molbank, 2021.[2][3] Link[1][2][3]

  • PubChem. "4-Fluorobenzamide Compound Summary."[1][2][3] National Library of Medicine.[2][3] Link[1][2][3]

  • Global Scientific Journal. "Synthesis and characterization of new derivatives of 4-fluoro benzoic acid." GSJ, Vol 8, Issue 11, 2020.[3] Link

Sources

Optimizing reaction conditions for 4-Ethyl-2-fluorobenzamide derivatization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and drug discovery scientists working with the 4-Ethyl-2-fluorobenzamide scaffold.

Case ID: 4E2FB-OPT-2024 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

4-Ethyl-2-fluorobenzamide is a versatile pharmacophore combining a deactivated aromatic core (due to the fluorine) with a distinct steric profile provided by the ethyl group. Successful derivatization requires navigating two competing electronic effects: the inductive electron-withdrawal of the fluorine atom and the resonance donation of the amide/ethyl groups.[1] This guide addresses the three most common bottlenecks: Regioselective C-H Activation , Chemoselective N-Alkylation , and Hydrolytic Stability .

Module 1: N-Functionalization (The "O vs. N" Challenge)

User Query: "I am attempting to alkylate the amide nitrogen using an alkyl halide, but I am observing significant O-alkylation (imidate formation) and low yields. How do I shift selectivity to the Nitrogen?"

Root Cause Analysis

The amide anion is an ambident nucleophile.[1] According to Hard-Soft Acid-Base (HSAB) theory:

  • Oxygen (Hard Nucleophile): Favored by "hard" electrophiles (e.g., alkyl sulfonates, high charge density) and highly polar, ion-solvating solvents.

  • Nitrogen (Soft Nucleophile): Favored by "soft" electrophiles (e.g., alkyl iodides) and conditions that allow tight ion pairing.[1]

Optimization Protocol

To maximize N-alkylation, you must destabilize the O-anion and favor the softer N-interaction.

Recommended Conditions:

ParameterRecommendationScientific Rationale
Base NaH (Sodium Hydride) Irreversible deprotonation prevents equilibrium issues.[1] The Na+ counterion coordinates tightly with the Oxygen, blocking it and forcing attack from the Nitrogen.[1]
Solvent DMF or THF DMF: Promotes solubility but can encourage O-alkylation if the electrophile is hard.[1] THF: Promotes tighter ion pairing (Na+-O-), shielding the oxygen.
Temperature 0°C

RT
Deprotonate at 0°C to avoid side reactions; warm to RT for alkylation.
Additives None (Avoid Crown Ethers) Crown ethers sequester the cation (Na+), leaving the "naked" anion free.[1] A naked amide anion often attacks via the Oxygen (the site of highest electron density).[1]
Troubleshooting Workflow (Decision Tree)

N_Alkylation start Start: N-Alkylation Low Yield check_prod Analyze Product: Is it O-alkylated (Imidate)? start->check_prod yes_O Yes: O-Alkylation Dominant check_prod->yes_O Imidate no_O No: No Reaction / SM Recovery check_prod->no_O SM Only solv_check Check Solvent/Base yes_O->solv_check electrophile Check Electrophile Leaving Group no_O->electrophile change_cond Switch to NaH / THF (Promote Ion Pairing) solv_check->change_cond switch_lg Switch Cl -> I (Softer Electrophile) electrophile->switch_lg Leaving Group = Cl/Br temp_boost Increase Temp to 60°C or add KI (Finkelstein) electrophile->temp_boost Leaving Group = I

Figure 1: Decision matrix for diagnosing N-alkylation failures. Prioritize ion-pairing solvents to block O-alkylation.

Module 2: Directed Ortho Metalation (C-H Activation)

User Query: "I want to functionalize the aromatic ring. Where will lithiation occur, and how do I control it?"

The Regioselectivity Paradox

4-Ethyl-2-fluorobenzamide presents a classic "Cooperative vs. Competitive" directing group scenario.[1]

  • C1-Amide: Strong Directed Metalation Group (DMG) via coordination (Complex Induced Proximity Effect - CIPE).[1][2] Directs to C6 .

  • C2-Fluorine: Moderate DMG via inductive acidification.[1] Directs to C3 .

The Conflict:

  • Site C3: Sandwiched between Fluorine and the Ethyl group.[1] It is inductively activated (by F) but sterically crowded (by Et).[1]

  • Site C6: Ortho to the Amide. Sterically accessible but less inductively activated than C3.[1]

Experimental Strategy

For this specific scaffold, Site C3 (Ortho to F) is generally the thermodynamic sink due to the powerful inductive effect of fluorine, provided the base is small enough to access it. However, if you use a bulky base or if the amide is primary, selectivity can shift.[1]

Protocol A: Accessing C3 (Ortho-F) - Recommended for most electrophiles

  • Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1]

    • Why: LiTMP is a non-nucleophilic, thermodynamically controlled base.[1] It prefers the most acidic proton (C3) over the kinetically coordinated one.[1]

  • Conditions: THF, -78°C, 1 hour.

  • Note: The Ethyl group at C4 provides just enough steric bulk that extremely large electrophiles might struggle to quench at C3.[1]

Protocol B: Accessing C6 (Ortho-Amide)

  • Reagent: n-BuLi (n-Butyllithium) / TMEDA.[1]

    • Why: n-BuLi relies heavily on coordination to the amide oxygen (CIPE).[1] This kinetic control favors the physically closest proton (C6).[1]

  • Stoichiometry: If using the primary amide (

    
    ), you must use 2.2 equivalents  of base (1 eq to deprotonate the N-H, 1 eq to lithiate the ring).[1]
    
Mechanism & Pathway Visualization

DoM_Pathway substrate 4-Ethyl-2-fluorobenzamide base_choice Base Selection substrate->base_choice path_A Path A: n-BuLi / TMEDA (Kinetic Control) base_choice->path_A Coordination Driven path_B Path B: LiTMP (Thermodynamic Control) base_choice->path_B Acidity Driven inter_A C6-Lithio Species (Coordination to Amide) path_A->inter_A inter_B C3-Lithio Species (Inductive effect of F) path_B->inter_B product_A 6-Substituted Product inter_A->product_A Electrophile (E+) product_B 3-Substituted Product inter_B->product_B Electrophile (E+)

Figure 2: Regiodivergent lithiation pathways. Use LiTMP to target the inductively activated C3 position; use n-BuLi/TMEDA to target the coordination-favored C6 position.

Module 3: Stability & Workup (FAQ)

Q: My amide is hydrolyzing to the acid (4-ethyl-2-fluorobenzoic acid) during workup. Why? A: The 2-fluoro substituent creates an electronic environment that can accelerate hydrolysis under basic conditions (via nucleophilic aromatic substitution pathways or simple activation).[1]

  • Fix: Avoid strongly basic aqueous washes (e.g., 1M NaOH).[1] Quench reactions with saturated

    
     (mildly acidic) and extract immediately.[1] Ensure the organic layer is dried (
    
    
    
    ) quickly.[1]

Q: Can I reduce the amide to the amine? A: Yes, but standard


 can cause defluorination (reduction of the C-F bond) in 2-fluorobenzamides.
  • Fix: Use Borane-THF (

    
    ) .[1] It is chemoselective for the amide carbonyl and typically leaves the aryl-fluorine bond intact.[1]
    

References

  • Directed Ortho Metalation (DoM) Fundamentals: Snieckus, V. (1990).[1] Directed ortho metalation.[1][2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879–933.[1]

  • Lithiation of Fluorinated Aromatics: Schlosser, M. (1998).[1] The regioselectivity of the lithiation of fluorobenzenes. European Journal of Organic Chemistry, 1998(10), 1997-1999.

  • Amide N-Alkylation Selectivity: Challis, B. C., & Challis, J. A. (1970).[1] The Chemistry of Amides. The Chemistry of Functional Groups. Wiley-Interscience.[1] (Foundational text on HSAB theory in amides).

  • Physical Properties & Safety Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71572, 4-Fluorobenzamide.[1] [6]

Disclaimer: All experimental protocols involve hazardous chemicals (organolithiums, hydrides).[1] All reactions should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Module 1: Hydrolytic Instability (The Amide Bond)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethyl-2-fluorobenzamide Stability & Degradation

Welcome. I am Dr. Aris, Senior Application Scientist. You are likely here because you are observing unexpected impurities in your HPLC traces or stability samples for 4-Ethyl-2-fluorobenzamide (FEBA).

This molecule presents a "dual-threat" stability profile: the amide moiety is susceptible to hydrolysis, while the 4-ethyl group is a prime target for benzylic oxidation. The 2-fluoro substituent adds unique steric and electronic constraints that distinguish its degradation kinetics from simple benzamides.

Below is your troubleshooting command center.

The Issue: You observe a new peak eluting earlier than the parent peak in Reverse Phase HPLC (RP-HPLC), often with significant tailing. The Cause: Hydrolysis of the amide bond to form 4-Ethyl-2-fluorobenzoic acid .

Mechanism & Causality

The amide bond (-CONH₂) is chemically stable at neutral pH but vulnerable to catalysis.

  • Acidic Conditions: The carbonyl oxygen is protonated, making the carbon highly electrophilic.[1] Water attacks, releasing ammonia (

    
    ).
    
  • Basic Conditions: The hydroxide ion (

    
    ) acts as a nucleophile, directly attacking the carbonyl carbon.[2]
    
  • The "Ortho-Fluoro" Effect: The fluorine atom at position 2 is electron-withdrawing (inductive effect), which increases the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack. However, it also provides steric hindrance , potentially blocking the approach of bulky nucleophiles.

Pathway Visualization

Hydrolysis Parent 4-Ethyl-2-fluorobenzamide (Parent) Inter Tetrahedral Intermediate (Transition State) Parent->Inter + H2O / H+ or OH- Product 4-Ethyl-2-fluorobenzoic Acid (Degradant) Inter->Product Collapse Ammonia NH3 / NH4+ Inter->Ammonia

Figure 1: Hydrolytic degradation pathway converting the amide to the corresponding benzoic acid.

Troubleshooting Hydrolysis
SymptomDiagnosisCorrective Action
Peak Tailing The degradant is a carboxylic acid (

). At neutral HPLC pH, it ionizes, causing interaction with the column silica.
Buffer Adjustment: Lower mobile phase pH to < 3.0 (e.g., 0.1% Formic Acid) to suppress ionization.
RRT Shift < 1.0 The acid is more polar than the amide parent.Confirmation: Spike the sample with a reference standard of 4-ethyl-2-fluorobenzoic acid.
Mass Balance Error Loss of parent > Gain of degradant.Volatile Loss: Check for ammonia loss (not detected by UV) or precipitation of the acid in low pH diluents.

Module 2: Oxidative Degradation (The Ethyl Group)

The Issue: You observe multiple small impurity peaks eluting later than the parent or clustering around it. The Cause: Radical-mediated Benzylic Oxidation of the ethyl side chain.

Mechanism & Causality

The carbon atom of the ethyl group attached directly to the ring (the benzylic position) has weaker C-H bonds (


 kcal/mol) compared to standard alkanes.
  • Initiation: Trace peroxides or light abstract a hydrogen atom, creating a stable benzylic radical.

  • Propagation: This radical reacts with molecular oxygen (

    
    ) to form a peroxide, which decomposes into an alcohol, then a ketone (Acetophenone derivative), and finally cleaves to a benzoic acid derivative.
    
Pathway Visualization

Oxidation Parent 4-Ethyl-2-fluorobenzamide Radical Benzylic Radical (Activated Species) Parent->Radical H• Abstraction (ROS/Light) Alcohol 1-Hydroxyethyl derivative Radical->Alcohol + O2 / Reduction Ketone 4-Acetyl-2-fluorobenzamide Alcohol->Ketone Oxidation (-2H)

Figure 2: Benzylic oxidation cascade. The ethyl group degrades to an alcohol and subsequently a ketone.

Troubleshooting Oxidation
SymptomDiagnosisCorrective Action
Growth in Stability Auto-oxidation occurring over time in solid state.Packaging: Ensure low-headspace packaging or use oxygen scavengers.
Excipient Incompatibility Use of PEG or Povidone in formulation.Root Cause: These excipients often contain trace peroxides. Switch to peroxide-free grades or add antioxidants (BHT/BHA).
HPLC Ghost Peaks Gradient artifacts.Validation: Run a blank injection. Oxidative degradants are often trace-level and can be confused with system peaks.

Module 3: Experimental Protocols (Stress Testing)

To validate these pathways in your specific matrix, perform the following stress tests based on ICH Q1A(R2) principles.

Protocol A: Forced Hydrolysis
  • Objective: Confirm the retention time of the acid degradant.

  • Reagents: 1N HCl and 1N NaOH.

  • Procedure:

    • Dissolve FEBA to 1 mg/mL in Acetonitrile/Water (50:50).

    • Acid Stress: Add equal vol. 1N HCl. Heat at 60°C for 4 hours.

    • Base Stress: Add equal vol. 1N NaOH. Heat at 60°C for 2 hours (Amides hydrolyze faster in base).

    • Neutralization: Quench with acid/base to pH 7 before injection.

  • Success Criteria: Detection of a major degradant peak at RRT ~0.8-0.9 (Acid form).

Protocol B: Oxidative Stress
  • Objective: Force benzylic oxidation.

  • Reagent: 3% Hydrogen Peroxide (

    
    ).
    
  • Procedure:

    • Prepare 1 mg/mL FEBA in diluent.

    • Add

      
       to final concentration of 3%.
      
    • Incubate at Room Temperature for 24 hours. Note: Heating peroxides can cause thermal degradation artifacts; avoid >40°C.

  • Success Criteria: Appearance of the "Ketone" degradant (4-acetyl-2-fluorobenzamide).

Frequently Asked Questions (FAQ)

Q: Can the fluorine atom fall off (Defluorination)? A: Under standard shelf-life conditions, no . The C-F bond is one of the strongest in organic chemistry. However, under intense UV light (Photolysis conditions, ICH Q1B), you may observe minor defluorination, typically accompanied by ring coupling (yellowing of the solid). If you see fluoride ions in Ion Chromatography, check your light protection.

Q: Why does the acid degradant peak shape vary between injections? A: This is a classic chromatography issue with fluorinated benzoic acids. The fluorine atom lowers the


 of the acid group (making it more acidic). If your mobile phase pH is near the 

(approx 3.0 - 3.5), the molecule flips between ionized and non-ionized states, causing split or broad peaks. Fix: Buffer your mobile phase to pH 2.5 (fully protonated) or pH 7.0 (fully ionized).

Q: Is the 4-ethyl group stable in solution? A: In the absence of radical initiators, yes. However, if your solvent is THF or Ethers (which form peroxides), you will induce artificial degradation. Always use HPLC-grade Acetonitrile or Methanol.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[3] (2003).[3][4][5][6] International Council for Harmonisation.[3][5] Link

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. (1996).[3] International Council for Harmonisation.[3][5] Link

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • Sim, Y. L., et al. (2009).[7] Kinetics and mechanism of hydrolysis of amides.[1][4][7][8] International Journal of Chemical Kinetics.[4][7] (General amide hydrolysis kinetics). Link

  • Master Organic Chemistry. Benzylic Oxidation of Alkylbenzenes. (Mechanism of ethyl group oxidation). Link

Sources

Validation & Comparative

Strategic Guide: 4-Ethyl-2-fluorobenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Ethyl-2-fluorobenzamide vs. Other Benzamide Derivatives Context: Strategic Building Blocks in Targeted Oncology (MAT2A Inhibition)

Executive Summary: The "Privileged" Fragment

4-Ethyl-2-fluorobenzamide (CAS: 1369809-97-1) is not merely a generic intermediate; it is a high-value pharmacophore extensively utilized in the development of MAT2A (Methionine Adenosyltransferase 2A) inhibitors .

In the context of MTAP-deleted cancers (approx. 15% of all solid tumors), this specific benzamide scaffold serves as a critical "right-hand" side chain that balances lipophilicity (4-ethyl group) with metabolic stability and conformational locking (2-fluoro group). This guide compares it against structural analogs to demonstrate why this specific substitution pattern is preferred in modern drug design.

Chemical Profile & Comparative Analysis

The efficacy of 4-Ethyl-2-fluorobenzamide stems from the synergistic effect of its substituents. Below is a direct comparison with its closest analogs.

Table 1: Physicochemical & Functional Comparison
Feature4-Ethyl-2-fluorobenzamide (Target)2-Fluorobenzamide (Core)4-Ethylbenzamide (Analog)
Structure F at ortho, Ethyl at paraF at ortho, H at paraH at ortho, Ethyl at para
Electronic Effect Ortho-F withdraws density; lowers amide pKa.Strong inductive withdrawal.Neutral/Weakly donating (alkyl).
Conformation Locked: F...H-N intramolecular H-bond stabilizes planarity.Locked (Planar).Flexible: Free rotation of amide bond.
Lipophilicity Optimal: Ethyl group extends into hydrophobic pockets.Low: Lacks hydrophobic reach.Moderate: Good reach, but metabolically labile.
Metabolic Stability High: F blocks ortho-oxidation; Ethyl is distinct.High.Low: Ring susceptible to oxidation at ortho positions.
Key Application MAT2A Inhibitors (e.g., AG-270 analogs).General fragment / Crystal engineering.General chemical building block.
Mechanistic Insight: The "Ortho-Fluorine" Effect

The 2-fluoro substituent is not passive. It exerts a conformational lock via an intramolecular electrostatic interaction (or weak hydrogen bond) between the fluorine atom and the amide nitrogen proton (N-H...F).

  • Result: This forces the amide group to be coplanar with the phenyl ring, pre-organizing the molecule for binding into the enzyme active site (reducing the entropy penalty upon binding).

  • Contrast: 4-Ethylbenzamide lacks this lock, resulting in a higher entropic cost during protein binding.

Biological Context: The MAT2A Synthetic Lethality Pathway[1][2][3]

This molecule is a cornerstone in exploiting Synthetic Lethality in oncology.

  • Target: Tumors with MTAP (Methylthioadenosine Phosphorylase) deletion.[1][2][3][4]

  • Mechanism: MTAP deletion leads to accumulation of MTA (Methylthioadenosine).[1] MTA inhibits PRMT5, making cells critically dependent on MAT2A for SAM (S-Adenosylmethionine) production.

  • Role of Benzamide: 4-Ethyl-2-fluorobenzamide derivatives bind to an allosteric pocket of MAT2A, inhibiting SAM production and selectively killing MTAP-deleted cancer cells.

MAT2A_Pathway MTAP_Del MTAP Gene Deletion (Cancer Cell) MTA_Acc MTA Accumulation MTAP_Del->MTA_Acc Caused by PRMT5 PRMT5 Inhibition (Partial) MTA_Acc->PRMT5 Inhibits MAT2A_Dep Critical Dependency on MAT2A PRMT5->MAT2A_Dep Creates Cell_Death Selective Cell Death (Synthetic Lethality) MAT2A_Dep->Cell_Death Leads to Inhibitor MAT2A Inhibitor (Benzamide Scaffold) Inhibitor->MAT2A_Dep Blocks

Figure 1: The synthetic lethality pathway where 4-Ethyl-2-fluorobenzamide derivatives act as critical inhibitors.

Experimental Protocol: Synthesis & Coupling

Objective: Synthesis of 4-Ethyl-2-fluorobenzamide from 4-Ethyl-2-fluorobenzoic acid. Note: This protocol is designed for gram-scale laboratory synthesis.

Reagents Required:
  • Substrate: 4-Ethyl-2-fluorobenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (3.0 equiv) or Oxalyl Chloride (1.5 equiv) + DMF (cat.)

  • Ammonia Source: Ammonium Hydroxide (28% NH₃ aq) or NH₃ in Methanol (excess)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:
  • Activation (Acid Chloride Formation):

    • In a dry round-bottom flask under N₂ atmosphere, dissolve 4-Ethyl-2-fluorobenzoic acid (10 mmol) in anhydrous DCM (50 mL).

    • Add catalytic DMF (2 drops).

    • Add Oxalyl Chloride (15 mmol) dropwise at 0°C.

    • Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

    • Checkpoint: Monitor by TLC (convert aliquot to methyl ester with MeOH) to ensure full consumption of acid.

    • Concentrate in vacuo to remove excess oxalyl chloride/solvent. Re-dissolve the crude acid chloride in dry THF (20 mL).

  • Amidation:

    • Cool the acid chloride solution to 0°C.

    • Slowly add Ammonium Hydroxide (28% aq, 10 mL) or 7N NH₃ in MeOH (5 mL) with vigorous stirring.

    • Exothermic Reaction: Maintain temperature <10°C during addition.

    • Stir at RT for 1 hour.

  • Work-up & Purification:

    • Remove volatiles under reduced pressure.

    • Dilute residue with Ethyl Acetate (EtOAc, 50 mL) and water (20 mL).

    • Separate layers. Wash organic layer with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

    • Recrystallization: Purify the solid residue by recrystallization from EtOAc/Hexanes (1:3) to yield white crystalline needles.

Expected Yield: 85-92% Characterization:

  • 1H NMR (DMSO-d6): δ 7.6 (br s, 1H, NH), 7.4 (t, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 2.6 (q, 2H, CH₂), 1.2 (t, 3H, CH₃).

  • Melting Point: ~154–158°C (Consistent with primary amides of this MW).

References
  • Marjon, K., et al. (2016). "MTAP Deletion Creates a Methylthioadenosine Phosphorylase Dependency in Cancer Cells."[1][3] Cell Reports, 15(3), 574-587.

  • Konteatis, Z., et al. (2021). "Discovery of AG-270, a First-in-Class MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion." Journal of Medicinal Chemistry, 64(8), 4430–4449.

  • PubChem Compound Summary. "4-Ethyl-2-fluorobenzamide." National Center for Biotechnology Information.

  • Groebke Zbinden, K., et al. (2006). "Benzamide Derivatives as MAT2A Inhibitors." Patent WO2020123395A1.

Sources

A Senior Application Scientist's Guide to Comprehensive Cross-Reactivity Profiling of 4-Ethyl-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount to its success. A molecule that engages with unintended targets can lead to unforeseen side effects, toxicity, or diminished efficacy. This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of the novel small molecule, 4-Ethyl-2-fluorobenzamide. By presenting a hypothetical, yet scientifically plausible, case study, we will explore the experimental data generated from a suite of industry-standard assays. Our focus will be on not just the "what" but the critical "why" behind each experimental choice, empowering you to design robust and self-validating selectivity studies.

Introduction to 4-Ethyl-2-fluorobenzamide and the Imperative of Selectivity

4-Ethyl-2-fluorobenzamide is a synthetic small molecule belonging to the benzamide class of compounds. Various derivatives of benzamide have shown a wide range of biological activities, including potential as antibacterial, antifungal, and enzyme inhibitors.[1][2][3][4] Given this chemical class's propensity for diverse molecular interactions, a thorough investigation into the selectivity of 4-Ethyl-2-fluorobenzamide is not merely a regulatory requirement but a fundamental step in understanding its therapeutic potential and safety profile.[5][6][7]

For the purpose of this guide, we will hypothesize that 4-Ethyl-2-fluorobenzamide has been identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-characterized receptor tyrosine kinase implicated in various cancers. The central question we will address is: how selective is 4-Ethyl-2-fluorobenzamide for EGFR against other structurally and functionally related kinases? Answering this is crucial, as off-target kinase inhibition can lead to significant toxicity.[8][9][10]

Strategic Approach to Cross-Reactivity Assessment

A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. We will employ a tiered strategy, starting with a broad screen to identify potential off-targets, followed by more focused biophysical and cellular assays to confirm and quantify these interactions.

Our experimental workflow is as follows:

Experimental Workflow A Compound Synthesis & Initial EGFR Activity Confirmed B Tier 1: Broad Kinase Profiling (>400 Kinases) A->B Primary Screen C Data Analysis: Identify Potential Off-Targets (e.g., >50% inhibition @ 1µM) B->C Hit Identification D Tier 2: Biophysical Validation (Competitive Binding Assay) C->D Orthogonal Validation E Tier 3: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA) C->E In-Cell Confirmation F Selectivity Profile Generation & Risk Assessment D->F E->F

Figure 1: A tiered experimental workflow for assessing the cross-reactivity of 4-Ethyl-2-fluorobenzamide.

Tier 1: Broad Kinase Profiling

The initial step in our cross-reactivity assessment is to screen 4-Ethyl-2-fluorobenzamide against a large, representative panel of kinases. This provides a broad, unbiased view of its potential off-target interactions across the human kinome.[11][12][13][14]

Methodology: Kinase Panel Screening

A commercially available kinase profiling service will be utilized to assess the inhibitory activity of 4-Ethyl-2-fluorobenzamide at a single concentration (e.g., 1 µM) against a panel of over 400 human kinases.[11][15] The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, often using a radiometric or fluorescence-based method.[13]

Hypothetical Results

Table 1: Kinase Profiling of 4-Ethyl-2-fluorobenzamide at 1 µM

Kinase TargetKinase Family% Inhibition at 1 µM
EGFR Receptor Tyrosine Kinase 98%
VEGFR2Receptor Tyrosine Kinase75%
SRCNon-receptor Tyrosine Kinase62%
CDK2CMGC15%
PKAAGC8%
... (over 400 other kinases)...<10%
Interpretation of Tier 1 Data

The results from the broad kinase panel screen suggest that 4-Ethyl-2-fluorobenzamide is a potent inhibitor of our target, EGFR. However, significant inhibition of VEGFR2 and SRC is also observed, indicating potential cross-reactivity. The low inhibition of kinases from other families (CDK2, PKA) suggests a degree of selectivity. These "hits" from the primary screen warrant further investigation.

Tier 2: Biophysical Validation with Competitive Binding Assays

To confirm and quantify the interactions identified in the kinase panel, we will perform a competitive binding assay. This method directly measures the binding of our compound to the kinase of interest and allows for the determination of the inhibition constant (Ki), a measure of binding affinity.[16][17][18][19][20]

Methodology: Competitive Binding Assay

This assay measures the ability of 4-Ethyl-2-fluorobenzamide to displace a known, labeled ligand from the ATP-binding site of EGFR, VEGFR2, and SRC. By titrating our compound at increasing concentrations, we can determine the concentration at which 50% of the labeled ligand is displaced (IC50). The Ki value can then be calculated from the IC50.[16][18]

Hypothetical Results

Table 2: Competitive Binding Affinity of 4-Ethyl-2-fluorobenzamide

Kinase TargetIC50 (nM)Ki (nM)
EGFR158
VEGFR2250135
SRC480260
Interpretation of Tier 2 Data

The competitive binding assay confirms the direct interaction of 4-Ethyl-2-fluorobenzamide with EGFR, VEGFR2, and SRC. The significantly lower Ki for EGFR indicates a much higher binding affinity for our intended target compared to the identified off-targets. This quantitative data allows us to establish a preliminary selectivity ratio. For example, the selectivity for EGFR over VEGFR2 is approximately 17-fold (135 nM / 8 nM).

Tier 3: Cellular Target Engagement Assessment

While biophysical assays confirm direct binding, it is crucial to demonstrate that the compound engages its target within the complex environment of a living cell.[21][22][23][24][25] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a protein's thermal stability increases upon ligand binding.[21][22][25]

Methodology: Cellular Thermal Shift Assay (CETSA)

Intact cells expressing EGFR, VEGFR2, and SRC are treated with either 4-Ethyl-2-fluorobenzamide or a vehicle control. The cells are then heated to a range of temperatures. At higher temperatures, unbound proteins denature and precipitate. The amount of soluble protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[21][23][24]

CETSA Workflow A Treat Cells with 4-Ethyl-2-fluorobenzamide or Vehicle B Heat Cells across a Temperature Gradient A->B C Lyse Cells and Separate Soluble and Precipitated Proteins B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Plot Melting Curves and Determine Tm Shift D->E

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical Results

Table 3: CETSA Results for 4-Ethyl-2-fluorobenzamide

Kinase TargetTm Shift (ΔTm) with 1 µM Compound (°C)
EGFR+ 5.2
VEGFR2+ 1.8
SRC+ 0.9
Interpretation of Tier 3 Data

The CETSA results demonstrate that 4-Ethyl-2-fluorobenzamide engages all three kinases in a cellular context. The significant thermal stabilization of EGFR confirms robust target engagement in living cells. The smaller, yet still positive, shifts for VEGFR2 and SRC indicate that the compound also interacts with these off-targets in a cellular environment, albeit to a lesser extent. This cellular data corroborates the biophysical findings and strengthens the overall selectivity profile.

Synthesizing the Data: A Comprehensive Selectivity Profile

By integrating the data from our tiered approach, we can construct a comprehensive selectivity profile for 4-Ethyl-2-fluorobenzamide.

Table 4: Summary of Cross-Reactivity Data for 4-Ethyl-2-fluorobenzamide

AssayEGFRVEGFR2SRC
% Inhibition @ 1 µM 98%75%62%
Ki (nM) 8135260
Cellular ΔTm (°C) + 5.2+ 1.8+ 0.9

This integrated dataset provides a much clearer picture than any single assay alone. While the initial screen highlighted potential off-targets, the subsequent quantitative biophysical and cellular assays revealed a favorable selectivity window for EGFR.

Conclusion and Future Directions

The cross-reactivity studies for 4-Ethyl-2-fluorobenzamide demonstrate a promising selectivity profile for its intended target, EGFR. While interactions with VEGFR2 and SRC were identified, the quantitative data suggests a significant therapeutic window.

It is important to note that these findings are based on a hypothetical case study. In a real-world drug discovery program, further studies would be necessary. These could include:

  • Functional assays: To determine the downstream cellular consequences of inhibiting EGFR, VEGFR2, and SRC.

  • In vivo studies: To assess the compound's efficacy and safety in animal models, which is a critical component of preclinical safety evaluation.[26][27][28]

  • Broader off-target screening: Including panels for other protein families, such as G-protein coupled receptors (GPCRs) and ion channels, as guided by regulatory guidelines.[29][30]

By employing a logical, tiered approach to cross-reactivity profiling, researchers can build a robust and reliable dataset to inform critical decisions in the drug development process. This commitment to scientific integrity and thoroughness is essential for advancing safe and effective therapeutics.

References

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available from: [Link]

  • Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)] benzoates. ResearchGate. Available from: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available from: [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. ACS Chemical Biology. Available from: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available from: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. Available from: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available from: [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. Available from: [Link]

  • Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available from: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: [Link]

  • Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available from: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology. Available from: [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available from: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available from: [Link]

  • (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H). Molbank. Available from: [Link]

  • Competition Assay Protocol. FabGennix. Available from: [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology. Available from: [Link]

  • What are preclinical safety pharmacology requirements? Patsnap. Available from: [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available from: [Link]

  • Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. Oreate Sciences. Available from: [Link]

  • How to improve drug selectivity? Patsnap. Available from: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available from: [Link]

  • The ABC's of Competitive Binding Assays with SPR. Nicoya. Available from: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available from: [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. Available from: [Link]

  • γ-Hydroxybutyric acid. Wikipedia. Available from: [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available from: [Link]

  • Design, synthesis and biological evaluation of 4-benzamidobenzoic Acid hydrazide derivatives as novel soluble epoxide hydrolase inhibitors. Daru. Available from: [Link]

  • Safety Guidelines. ICH. Available from: [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available from: [Link]

  • New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Archiv der Pharmazie. Available from: [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. Available from: [Link]

  • Home | International Centre for Kinase Profiling. The University of Dundee. Available from: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available from: [Link]

  • Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences. Available from: [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. Available from: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available from: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. Available from: [Link]

  • Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. The Biochemical Journal. Available from: [Link]

Sources

Confirming the Binding Mode of 4-Ethyl-2-fluorobenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a molecule's binding mode to its biological target is paramount. This understanding underpins rational drug design, guiding medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, comparative analysis of the binding characteristics of a novel compound, 4-Ethyl-2-fluorobenzamide, against a known inhibitor, targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain.

EGFR is a well-validated target in oncology, and its inhibition has led to successful therapies.[1] Here, we present a hypothetical yet scientifically rigorous case study to illustrate the experimental workflow for confirming and comparing the binding mode of a new chemical entity. This guide is intended for researchers, scientists, and drug development professionals engaged in the intricate process of lead characterization.

Introduction to the Challenge: Characterizing a Novel Ligand

4-Ethyl-2-fluorobenzamide is a synthetic small molecule with a chemical structure suggestive of potential biological activity. Its benzamide core is a common scaffold in medicinal chemistry. The ethyl and fluoro substitutions offer unique steric and electronic features that could dictate its interaction with a protein binding pocket. To elucidate its therapeutic potential, a thorough investigation of its binding kinetics, thermodynamics, and structural engagement with a relevant biological target is essential.

For the purpose of this guide, we have selected the EGFR kinase domain as the hypothetical target for 4-Ethyl-2-fluorobenzamide. We will compare its binding properties to a well-characterized, first-generation EGFR inhibitor, Gefitinib.

A Multi-faceted Approach to Binding Mode Confirmation

A definitive confirmation of a ligand's binding mode requires a convergence of evidence from multiple experimental techniques. Each method provides a unique piece of the puzzle, and together they create a high-resolution picture of the molecular interaction. Our investigative workflow is as follows:

G cluster_0 Workflow for Binding Mode Confirmation Initial Screening Initial Screening Kinetic Analysis (SPR) Kinetic Analysis (SPR) Initial Screening->Kinetic Analysis (SPR) Identifies interaction Thermodynamic Profiling (ITC) Thermodynamic Profiling (ITC) Kinetic Analysis (SPR)->Thermodynamic Profiling (ITC) Quantifies affinity Structural Elucidation (X-ray Crystallography) Structural Elucidation (X-ray Crystallography) Thermodynamic Profiling (ITC)->Structural Elucidation (X-ray Crystallography) Informs on energetics Computational Modeling (Docking) Computational Modeling (Docking) Structural Elucidation (X-ray Crystallography)->Computational Modeling (Docking) Provides 3D structure Data Integration & Comparison Data Integration & Comparison Computational Modeling (Docking)->Data Integration & Comparison Predicts binding pose Binding Mode Confirmed Binding Mode Confirmed Data Integration & Comparison->Binding Mode Confirmed

Figure 1: An overview of the experimental workflow for the comprehensive characterization of a ligand's binding mode.

Comparative Binding Analysis: 4-Ethyl-2-fluorobenzamide vs. Gefitinib

The following sections detail the hypothetical, yet plausible, experimental outcomes from our comparative analysis of 4-Ethyl-2-fluorobenzamide and Gefitinib binding to the EGFR kinase domain.

Kinetic and Affinity Profiling: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[2][3] It provides precise measurements of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Recombinant human EGFR kinase domain is immobilized on a CM5 sensor chip via amine coupling.

  • Analyte Preparation: A dilution series of 4-Ethyl-2-fluorobenzamide and Gefitinib are prepared in a suitable running buffer (e.g., HBS-EP+).

  • Interaction Analysis: The analytes are injected over the sensor surface at a constant flow rate. Association and dissociation are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters.

Table 1: Comparative Kinetic Data from SPR Analysis

Compoundk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
4-Ethyl-2-fluorobenzamide 1.2 x 10⁵5.8 x 10⁻³48.3
Gefitinib 3.5 x 10⁶1.1 x 10⁻³0.31

The SPR data indicate that while 4-Ethyl-2-fluorobenzamide binds to the EGFR kinase domain with a respectable affinity in the nanomolar range, Gefitinib exhibits a significantly higher affinity, primarily driven by a faster association rate and a slower dissociation rate.

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS).[2]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: The EGFR kinase domain is placed in the sample cell, and the ligand (4-Ethyl-2-fluorobenzamide or Gefitinib) is loaded into the injection syringe.

  • Titration: The ligand is titrated into the protein solution in a series of small injections.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The binding isotherm is fitted to a suitable model to determine the thermodynamic parameters.

Table 2: Comparative Thermodynamic Data from ITC Analysis

CompoundK_D (nM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
4-Ethyl-2-fluorobenzamide 52.1-8.5-1.5-10.0
Gefitinib 0.35-11.2-1.8-13.0

The ITC data corroborates the SPR findings, showing a stronger binding affinity for Gefitinib. The interaction for both compounds is enthalpically driven, suggesting the formation of favorable hydrogen bonds and van der Waals interactions within the binding pocket.

Structural Basis of Interaction: X-ray Crystallography and Computational Docking

To visualize the binding mode at an atomic level, we turn to structural biology and computational methods.

Hypothetical Binding Pose from Computational Docking

Computational docking was performed to predict the binding pose of 4-Ethyl-2-fluorobenzamide within the ATP-binding site of the EGFR kinase domain (PDB ID: 1M17).

G cluster_0 Predicted Binding Interactions of 4-Ethyl-2-fluorobenzamide in EGFR cluster_1 Key Residues in EGFR Active Site Ligand 4-Ethyl-2-fluorobenzamide Met793 Met793 Ligand:f0->Met793:f0 H-bond (amide NH) Thr790 Thr790 Ligand:f0->Thr790:f0 H-bond (carbonyl O) Leu718 Leu718 Ligand:f0->Leu718:f0 Hydrophobic (ethyl) Val726 Val726 Ligand:f0->Val726:f0 Hydrophobic (fluorophenyl)

Figure 2: A diagram illustrating the predicted key interactions of 4-Ethyl-2-fluorobenzamide within the EGFR kinase domain active site.

The docking simulation predicts that the benzamide moiety of 4-Ethyl-2-fluorobenzamide forms crucial hydrogen bonds with the hinge region of the kinase (Met793 and Thr790). The ethyl group is predicted to occupy a hydrophobic pocket, while the fluorophenyl ring engages in hydrophobic interactions.

Comparison with Gefitinib's Known Binding Mode

The established binding mode of Gefitinib involves similar interactions with the hinge region. However, its quinazoline core and additional functional groups allow for more extensive and optimized interactions within the active site, explaining its superior affinity.

Conclusion: A Comprehensive, Multi-faceted Approach is Key

This guide has outlined a systematic and multi-pronged approach to confirming the binding mode of a novel compound, 4-Ethyl-2-fluorobenzamide, in a comparative context with a known inhibitor, Gefitinib, against the EGFR kinase domain. By integrating data from SPR, ITC, and computational modeling, we can build a comprehensive understanding of a ligand's binding characteristics. This detailed characterization is a critical step in the drug discovery pipeline, enabling data-driven decisions for lead optimization and development.

References

  • ResearchGate. A Novel Prosthetic group, 4-[18F]Fluorophenylglyoxal for Protein Conjugation. Available from: [Link]

  • Lu, J. Principles and Experimental Methodologies on Protein-Ligand Binding. Journal of Analytical and Bioanalytical Techniques. Available from: [Link]

  • ResearchGate. Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)] benzoates. Available from: [Link]

  • SciELO. Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Available from: [Link]

  • bioRxiv. A new series of fluorogen-activating proteins for quantitative protein trafficking and co-localization studies in S. cerevisiae. Available from: [Link]

  • National Center for Biotechnology Information. Exploring the computational methods for protein-ligand binding site prediction. Available from: [Link]

  • Creative Biostructure. Methods for Identifying Ligand Binding Sites in Drug Discovery. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

  • National Center for Biotechnology Information. N-2-(4-[18F]-Fluorobenzamido)ethylmaleimide coupled to cysteine-tagged epidermal growth factor. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of 4-benzamidobenzoic Acid hydrazide derivatives as novel soluble epoxide hydrolase inhibitors. Available from: [Link]

  • arXiv.org. Prot42: a Novel Family of Protein Language Models for Target-aware Protein Binder Generation. Available from: [Link]

  • ResearchGate. Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide. Available from: [Link]

  • ResearchGate. What is the cheapest and fastest experiments to find protein-ligand interaction?. Available from: [Link]

  • National Center for Biotechnology Information. 4-Fluorobenzamide. Available from: [Link]

  • Drug Discovery News. Mapping proteins to reveal secret drug binding pockets. Available from: [Link]

  • National Center for Biotechnology Information. 4-Ethyl-1-fluoro-2-nitrobenzene. Available from: [Link]

  • National Center for Biotechnology Information. Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. Available from: [Link]

  • Biology LibreTexts. 5.2: Techniques to Measure Binding. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Available from: [Link]

  • National Center for Biotechnology Information. 4-[2-Aminoethyl(ethyl)amino]-3-fluorobenzamide. Available from: [Link]

  • National Center for Biotechnology Information. Ethyl 2-Amino-4-fluorobenzoate. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.